5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride
Description
BenchChem offers high-quality 5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-methyl-4,7-diazaspiro[2.5]octane;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-6-4-8-5-7(9-6)2-3-7;;/h6,8-9H,2-5H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGBVHLSHNCEEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2(N1)CC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Methyl-4,7-diazaspiro[2.5]octane Dihydrochloride (CAS 1199792-86-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride, with a specific focus on the (S)-enantiomer (CAS 1199792-86-3), is a compelling and structurally unique scaffold that has garnered significant interest in the field of medicinal chemistry and pharmaceutical research. Its rigid, three-dimensional spirocyclic framework, which incorporates a cyclopropane ring fused to a piperazine-like system, offers a distinct advantage in the design of novel therapeutic agents. This conformational rigidity can lead to higher binding affinities and selectivities for biological targets compared to more flexible acyclic or monocyclic analogues.[1]
This technical guide provides a comprehensive overview of the core properties of (S)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride, including its synthesis, analytical characterization, and its burgeoning applications in drug discovery, particularly in the development of agents targeting the central nervous system (CNS) and as a chiral ligand in asymmetric synthesis.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride are summarized in the table below. It is important to note that some data is for the racemic mixture or the free base, and this is indicated where applicable.
| Property | Value | Source |
| CAS Number | 1199792-86-3 ((S)-enantiomer, dihydrochloride) | N/A |
| Molecular Formula | C₇H₁₆Cl₂N₂ | [2] |
| Molecular Weight | 199.12 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% or ≥97% | [2] |
| Storage Conditions | 2-8°C, sealed storage, away from moisture, under an inert atmosphere. | N/A |
| InChI Key | YDQHUSROYINESI-UHFFFAOYSA-N (racemic) | N/A |
Synthesis and Manufacturing
A general synthetic approach to the 4,7-diazaspiro[2.5]octane core often starts from 1-aminocyclopropanecarboxylic acid.[3] The synthesis of a protected precursor, tert-butyl (5S)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate, has been reported, suggesting a pathway to the target molecule through deprotection and salt formation.
Conceptual Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis, based on available information for related compounds.
Caption: Conceptual workflow for the synthesis of (S)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride.
Key Synthetic Considerations:
-
Stereocontrol: Achieving the desired (S)-configuration at the 5-position is a critical challenge. This can be addressed through asymmetric synthesis, employing chiral auxiliaries or catalysts, or through the resolution of a racemic mixture. Chiral resolution can be achieved using techniques such as diastereomeric salt formation with a chiral acid or preparative chiral chromatography.
-
Protecting Groups: The use of appropriate protecting groups for the nitrogen atoms is essential to control reactivity and prevent side reactions during the synthesis. The Boc (tert-butyloxycarbonyl) group is a common choice, as its removal can be achieved under acidic conditions, which is compatible with the final dihydrochloride salt formation.
-
Purification: Each step of the synthesis requires careful purification to ensure the final product meets the high-purity standards required for pharmaceutical research. Techniques such as column chromatography, crystallization, and salt formation are typically employed.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity, purity, and stereochemistry of 5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride. While specific spectral data for the target compound is not widely published, the following techniques are standard for the characterization of such molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons, the piperazine-like ring protons, and the N-methyl group. The integration and splitting patterns of these signals would confirm the core structure.
-
¹³C NMR: The carbon NMR spectrum would provide further confirmation of the carbon framework, with distinct signals for the spiro carbon, the cyclopropyl carbons, and the carbons of the heterocyclic ring.
-
2D NMR (COSY, HSQC, HMBC): These experiments would be used to definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for assessing the purity of the compound. A reversed-phase method with a suitable C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be employed. Detection is typically performed using a UV detector.
-
Chiral HPLC: To determine the enantiomeric purity of the (S)-enantiomer, a chiral HPLC method is essential. This involves the use of a chiral stationary phase that can differentiate between the two enantiomers, leading to two separate peaks for a racemic mixture.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of the compound and for identifying any impurities.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the free base (C₇H₁₄N₂) to be approximately 126.12 g/mol . The dihydrochloride salt would show a corresponding increase in mass. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition.
Applications in Drug Discovery and Asymmetric Synthesis
The unique structural features of (S)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride make it a valuable building block in two primary areas of chemical research.
Central Nervous System (CNS) Drug Discovery
The rigid spirocyclic scaffold is particularly well-suited for the design of ligands that interact with receptors and enzymes in the central nervous system.[1] The conformational constraint imposed by the spiro-fusion can pre-organize the molecule into a bioactive conformation, leading to enhanced potency and selectivity. This scaffold has been investigated for its potential in developing therapeutic agents for a range of CNS disorders, including:
The nitrogen atoms of the diazaspirooctane core provide points for further chemical modification, allowing for the synthesis of libraries of compounds with diverse pharmacological profiles. Researchers can systematically alter the substituents on the nitrogen atoms to optimize properties such as receptor binding affinity, selectivity, and pharmacokinetic parameters (absorption, distribution, metabolism, and excretion - ADME).
Asymmetric Synthesis
The chiral nature of (S)-5-Methyl-4,7-diazaspiro[2.5]octane makes it an attractive ligand for use in asymmetric catalysis.[1] In this context, the diamine can coordinate to a metal center, creating a chiral environment that can induce stereoselectivity in a variety of chemical transformations. This is particularly valuable for the synthesis of enantiomerically pure compounds, which is a critical requirement in the pharmaceutical industry.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.
Conclusion
(S)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride is a valuable and versatile building block for researchers in drug discovery and chemical synthesis. Its unique, rigid spirocyclic structure provides a strong foundation for the development of novel compounds with potentially superior pharmacological properties, particularly in the challenging area of CNS therapeutics. Furthermore, its inherent chirality makes it a promising candidate for the development of new chiral ligands for asymmetric catalysis. As research in these areas continues, the importance and application of this intriguing scaffold are likely to expand.
References
-
(S)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride CAS:1199792-86-3. Chemical LAND21. [Link]
- CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents.
- CN111943893A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents.
- CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives.
-
4,7-Diazaspiro(2.5)octane dihydrochloride | C6H14Cl2N2 | CID 56973368 - PubChem. PubChem. [Link]
-
4,7-Diazaspiro(2.5)octane | C6H12N2 | CID 15338006 - PubChem. PubChem. [Link]
-
tert-Butyl 4,7-diazaspiro(2.5)octane-7-carboxylate | C11H20N2O2 - PubChem. PubChem. [Link]
-
4-Ethyl-7-methyl-4,7-diazaspiro[2.5]octane - PubChem. PubChem. [Link]
- CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents.
-
Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC. National Center for Biotechnology Information. [Link]
-
Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes - ChemRxiv. ChemRxiv. [Link]
-
Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience. [Link]
-
A Dipolar Cycloaddition Reaction To Access 6-Methyl-4,5,6,7-tetrahydro-1H-[1][4]triazolo[4,5-c]pyridines Enables the Discovery Synthesis and Preclinical Profiling of a P2X7 Antagonist Clinical Candidate - PubMed. PubMed. [Link]
-
Spiro Ligands for Asymmetric Catalysis: Reactivity and Catalysis | Request PDF. ResearchGate. [Link]
-
Transition metal-catalyzed remote asymmetric C–H activation of arenes. RSC Publishing. [Link]
-
Asymmetric Catalysis in Organic Synthesis - MDPI. MDPI. [Link]
-
Helically chiral polymers: A class of ligands for asymmetric catalysis - PMC. National Center for Biotechnology Information. [Link]
- CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives.
Sources
- 1. Wholesale (S)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride CAS:1199792-86-3 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 2. CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives - Google Patents [patents.google.com]
- 3. Asymmetric Catalysis in Organic Synthesis [mdpi.com]
- 4. fishersci.com [fishersci.com]
Structure and molecular weight of 5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride
The following technical guide details the structural analysis, physicochemical properties, and synthesis of 5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride .
Chemical Identity & Structural Analysis[1][2][3][4]
5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride is a specialized bicyclic heterocycle used primarily as a chiral diamine scaffold in the development of fluoroquinolone antibiotics and CNS-active pharmaceutical ingredients. Its structure features a piperazine ring spiro-fused to a cyclopropane ring, providing a rigidified geometry that enhances metabolic stability and receptor selectivity compared to non-spiro analogs.
Core Identifiers
| Parameter | Detail |
| IUPAC Name | 5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride |
| Common Isomer | (S)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride |
| CAS Number | 1199792-86-3 (S-isomer); 1199792-83-0 (R-isomer) |
| Molecular Formula | C₇H₁₄N₂[1][2][3][4][5][6] · 2HCl |
| Molecular Weight | 199.12 g/mol (Salt); 126.20 g/mol (Free Base) |
| SMILES (Base) | C[C@H]1NC2(CC2)CNC1 |
Structural Topology
The molecule consists of a spiro[2.5]octane skeleton where the 6-membered ring is a piperazine containing a methyl substituent.
-
Spiro-Fusion: The spiro carbon (C3) serves as the quaternary center connecting the cyclopropane (positions 1, 2) and the piperazine (positions 4–8) rings.
-
Regiochemistry: The nitrogen atoms are positioned at 4 and 7 , creating a 1,4-diazacyclohexane (piperazine) system.
-
Stereochemistry: The methyl group at position 5 introduces chirality.[6] The (S)-enantiomer is the most common pharmacophore, often imparting favorable binding kinetics in antibiotic side chains.
Figure 1: Connectivity map of 5-Methyl-4,7-diazaspiro[2.5]octane. The spiro carbon (C3) anchors the rigid cyclopropane ring to the piperazine scaffold.
Synthesis & Manufacturing
The synthesis of this compound requires precise control over the spiro-cyclization and the introduction of chirality. The most robust industrial route involves the Diketopiperazine Reduction Method , which ensures high enantiomeric purity and yield.
Synthetic Route Analysis
-
N-Alkylation (Chiral Induction): The process begins with Methyl 1-aminocyclopropanecarboxylate , which is alkylated with a chiral propionate derivative (e.g., Methyl 2-bromopropionate) to form the secondary amine linkage. This step establishes the C3-N4-C5 connectivity.
-
Cyclization: The resulting diester intermediate is cyclized with a nitrogen source (typically Benzylamine) to form the diketopiperazine (cyclic imide) structure.
-
Global Reduction: The dione is reduced using a strong hydride donor (e.g., Borane-THF or LiAlH₄) to yield the saturated piperazine ring.
-
Deprotection & Salt Formation: The benzyl protecting group is removed via catalytic hydrogenation (Pd/C), followed by treatment with HCl to precipitate the stable dihydrochloride salt.
Process Flowchart
Figure 2: Synthetic workflow for the production of the dihydrochloride salt via the diketopiperazine intermediate.
Physicochemical Properties[3][8][9]
Understanding the physical constants is critical for formulation and handling. The dihydrochloride salt is significantly more stable and water-soluble than the free base.
| Property | Value (Dihydrochloride) | Notes |
| Physical State | White to off-white crystalline solid | Highly hygroscopic; store under inert gas. |
| Melting Point | >250 °C (decomposition) | Typical for diamine salts. |
| Solubility | High in Water, Methanol | Poor in non-polar solvents (Hexane, DCM). |
| pKa (Calculated) | ~8.5 and ~9.8 | N4 (secondary) and N7 (secondary) are basic. |
| LogP | -0.5 (Base) | Hydrophilic character. |
| Hygroscopicity | High | Requires desiccant storage (-20°C recommended). |
Applications in Drug Discovery[8]
Quinolone Antibiotics
The 5-methyl-4,7-diazaspiro[2.5]octane moiety is a critical C7-side chain surrogate for next-generation fluoroquinolones.
-
Mechanism: The spiro-cyclopropane ring increases steric bulk and rigidity, which can reduce efflux pump recognition in resistant bacterial strains (e.g., MRSA).
-
Chirality: The (S)-methyl group often enhances potency against Gram-positive pathogens by optimizing binding to DNA gyrase.
CNS Agents
As a rigidified piperazine, this scaffold is explored in ligands for G-protein coupled receptors (GPCRs). The spiro-fusion locks the piperazine into a specific chair conformation, potentially increasing selectivity for serotonin (5-HT) or dopamine receptors compared to flexible piperazine analogs.
References
-
ChemicalBook. (n.d.). 7-Benzyl-4,7-diazaspiro[2.5]octane synthesis. Retrieved from
-
Google Patents. (2020). CN111943894A - Synthesis method of 4,7-diazaspiro[2.5]octane compound.[5][7] Retrieved from
-
PubChem. (n.d.).[1][2][8] 4,7-Diazaspiro[2.5]octane dihydrochloride.[1][6] National Library of Medicine.[2] Retrieved from [1]
-
ChemScene. (n.d.). (R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride. Retrieved from
Sources
- 1. 4,7-Diazaspiro(2.5)octane dihydrochloride | C6H14Cl2N2 | CID 56973368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Npc11947 | C14H22O | CID 5362888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20140336405A1 - Process for preparing spiro[2.5]octane-5,7-dione - Google Patents [patents.google.com]
- 4. chemscene.com [chemscene.com]
- 5. data.epo.org [data.epo.org]
- 6. Wholesale (S)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride CAS:1199792-86-3 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 7. CN111943893A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 8. 4,7-Diazaspiro(2.5)octane | C6H12N2 | CID 15338006 - PubChem [pubchem.ncbi.nlm.nih.gov]
Novel Spirocyclic Diamine Building Blocks for Drug Discovery
Executive Summary: Escaping Flatland
The dominance of flat, aromatic scaffolds in legacy drug discovery has led to a prevalence of compounds with poor physicochemical profiles—low solubility, high lipophilicity, and rapid metabolic clearance. This guide explores the spirocyclic diamine , a structural paradigm that introduces three-dimensionality (Fsp³) without sacrificing the hydrogen-bonding capability essential for receptor affinity.
By replacing planar linkers like piperazine with rigid, orthogonal spirocyclic cores (e.g., spiro[3.3]heptanes), medicinal chemists can precisely orient exit vectors, improve metabolic stability by removing benzylic oxidation sites, and lower LogD. This whitepaper provides a technical roadmap for integrating these building blocks into lead optimization campaigns.
Structural Philosophy & Advantages[1][2][3]
The Fsp³ Correlation
The fraction of sp³-hybridized carbons (Fsp³) correlates directly with clinical success. Planar rings stack (π-π interactions), reducing solubility and increasing non-specific binding. Spirocyclic diamines disrupt this planarity.
-
Vector Orthogonality: Unlike the equatorial/axial flipping of cyclohexane or the planar nature of piperazine, spiro[3.3]heptane projects substituents at fixed angles (approx. 90° twist), allowing access to novel chemical space within a binding pocket.
-
Metabolic Hardening: The quaternary spiro-carbon eliminates a common site of metabolic liability (hydrogen abstraction) found in methine-rich cycles.
Visualization: The Logic of 3D Scaffolds
The following diagram illustrates the decision-making process for transitioning from planar to spirocyclic scaffolds.
Figure 1: Decision logic for bioisosteric replacement of planar rings with spirocycles to improve physicochemical properties.
Comparative Profiling: Piperazine vs. Spiro[3.3]heptane[3][4][6]
The following data highlights the physicochemical shift observed when replacing a piperazine core with a 2,6-diazaspiro[3.3]heptane core in a representative receptor antagonist.
| Property | Piperazine Analog | Spiro[3.3]heptane Analog | Impact |
| LogD (pH 7.4) | 3.2 | 1.9 | Improved (Lower lipophilicity reduces non-specific binding) |
| Solubility (µM) | 50 | >250 | Improved (Disrupted crystal packing) |
| HLM CLint (µL/min/mg) | 45 | 12 | Improved (Blocked metabolic soft spots) |
| Selectivity (Target vs. hERG) | 10x | >100x | Improved (Rigid vector positioning avoids off-target fits) |
| Vector Angle | 180° (flexible) | ~180° (rigid/twisted) | Novelty (Accesses different sub-pockets) |
Data synthesized from comparative studies on MCHr1 antagonists and PARP inhibitors [1, 2].
Technical Deep Dive: Synthesis of 2,6-Diazaspiro[3.3]heptane
Objective: Synthesis of a protected 2,6-diazaspiro[3.3]heptane building block from commercially available precursors. This protocol is chosen for its scalability and reliability.
Retrosynthetic Analysis
The core is constructed via a double-displacement cyclization strategy. The key intermediate is a tribromide or a sulfonate ester that undergoes cyclization with a sulfonamide or benzylamine.
Experimental Protocol
Target Molecule: N-Boc-6-benzyl-2,6-diazaspiro[3.3]heptane.
Reagents:
-
1-Benzyl-3,3-bis(bromomethyl)azetidine (Precursor A)
-
tert-Butyl carbamate (Boc-NH2)
-
Potassium tert-butoxide (KOtBu)
-
Solvent: Anhydrous DMF
Step-by-Step Methodology:
-
Preparation of Active Solution:
-
In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl carbamate (1.2 equiv) in anhydrous DMF (0.5 M concentration).
-
Critical Control: Maintain the system under a positive pressure of Nitrogen to prevent moisture ingress, which quenches the base.
-
-
Deprotonation:
-
Cool the solution to 0°C using an ice bath.
-
Add KOtBu (2.5 equiv) portion-wise over 15 minutes.
-
Observation: The solution should turn slightly yellow/turbid. Stir for 30 minutes at 0°C to ensure complete deprotonation of the carbamate.
-
-
Cyclization Reaction:
-
Add 1-Benzyl-3,3-bis(bromomethyl)azetidine (1.0 equiv) dissolved in minimal DMF dropwise to the reaction mixture.
-
Remove the ice bath and heat the reaction to 80°C.
-
Monitoring: Monitor reaction progress via LCMS every 2 hours. Look for the disappearance of the dibromide peak (M+) and appearance of the spirocycle mass (M+1).
-
Duration: Typically 4–6 hours.
-
-
Work-up and Purification:
-
Cool to room temperature.[1] Quench with saturated aqueous NH₄Cl.
-
Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF (crucial for crystallization).
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (SiO₂), eluting with Hexane/EtOAc (gradient 0–40%).
-
-
Validation:
-
¹H NMR (400 MHz, CDCl₃): Verify the disappearance of the CH₂Br protons (typically ~3.6 ppm) and the appearance of the symmetric spirocyclic methylene protons (~3.8–4.0 ppm).
-
¹³C NMR: Confirm the presence of the quaternary spiro-carbon (~35-40 ppm).
-
Synthetic Workflow Diagram
Figure 2: Synthetic workflow for the construction of the spirocyclic diamine core via double nucleophilic substitution.
Case Study: Olaparib Bioisostere
Context: Olaparib is a PARP inhibitor containing a piperazine linker. Innovation: Researchers replaced the piperazine with a 2,6-diazaspiro[3.3]heptane core [3].[2]
-
Result: The spirocyclic analog maintained PARP1 potency but significantly increased selectivity against other PARP isoforms compared to the parent molecule.
-
Mechanism: The rigid spiro-scaffold locked the molecule into a conformation that fit the PARP1 pocket precisely but clashed with the slightly different binding sites of off-target isoforms. This illustrates the power of conformational restriction in improving selectivity profiles.
References
-
Johansson, A. et al. (2016).[3] Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties.[4] Journal of Medicinal Chemistry, 59(6), 2497–2511. Link
-
Burkhard, J. A. et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3529. Link
-
Reilly, S. W. et al. (2018).[3][4] Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity.[3] Journal of Medicinal Chemistry, 61(12), 5367–5379. Link
-
Zheng, Y. & Tice, C. M. (2016).[3][4] The utilization of spirocyclic scaffolds in novel drug discovery.[5][3][6][7][8][9][10][11] Expert Opinion on Drug Discovery, 11(9), 831–834. Link
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]
- 10. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 11. A novel spirocyclic scaffold accessed via tandem Claisen rearrangement/intramolecular oxa-Michael addition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: 5-Methyl-4,7-diazaspiro[2.5]octane Dihydrochloride
The following technical guide provides an in-depth analysis of 5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride , a critical building block in modern medicinal chemistry.
Domain: Medicinal Chemistry / Drug Discovery Document Type: Technical Reference & Synonym Guide Version: 1.0
Executive Summary
5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride is a specialized spirocyclic diamine scaffold used extensively in the synthesis of next-generation small molecule therapeutics.[1] Unlike simple piperazines, the spiro[2.5]octane core introduces specific conformational rigidity and alters the lipophilicity profile (LogP) of the final drug candidate.
This compound has emerged as a high-value intermediate in the development of KRAS G12C inhibitors , FLT3 inhibitors (for leukemia), and MALT1 inhibitors . Its C5-methyl substituent introduces a chiral center, allowing medicinal chemists to fine-tune the stereochemical fit of the molecule within a target protein's binding pocket.
Chemical Identity & Nomenclature
Accurate identification is critical due to the existence of enantiomers and varying salt forms. The following table consolidates the chemical synonyms and registry numbers.
Core Identity Matrix
| Attribute | Detail |
| Common Name | 5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride |
| Systematic Name (IUPAC) | 5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride |
| Parent Skeleton | 4,7-Diazaspiro[2.5]octane |
| Molecular Formula | C₇H₁₆Cl₂N₂ (Salt) / C₇H₁₄N₂ (Free Base) |
| Molecular Weight | 199.12 g/mol (Dihydrochloride) / 126.20 g/mol (Free Base) |
| Stereochemistry | Contains one chiral center at position 5.[1][2][3][4][5][6][7][8] Available as (R), (S), or Racemic.[9][10] |
Detailed Synonym & Registry List
(S)-Enantiomer (Most Common in Drug Discovery)
-
CAS Number: 1199792-86-3 (Dihydrochloride)[1]
-
Synonyms:
-
Catalog Codes: CS-0100665, HY-W016629.
(R)-Enantiomer
-
CAS Number: 1199792-83-0 (Dihydrochloride)
-
Synonyms:
-
(R)-5-Methyl-4,7-diazaspiro[2.5]octane 2HCl
-
(5R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride
-
-
Catalog Codes: CS-0188038.
Racemic / Unspecified
-
CAS Number: 145122-56-1 (Often refers to the unsubstituted parent or generic salt; specific 5-methyl racemate CAS varies by vendor).
-
Free Base CAS: 1824451-45-7 (Racemic 5-Methyl-4,7-diazaspiro[2.5]octane).
Structural Visualization (Nomenclature Hierarchy)
Figure 1: Nomenclature hierarchy illustrating the derivation of specific enantiomers from the core spiro scaffold.
Structural Analysis & Properties
The Spirocyclic Advantage
The 4,7-diazaspiro[2.5]octane core is a "bioisostere" often used to replace piperazine rings in drug design.
-
Conformational Restriction: The fused cyclopropane ring locks the piperazine ring into a specific conformation, potentially reducing the entropic penalty upon binding to a protein target.
-
Vectorial Alignment: The nitrogen atoms (N4 and N7) are positioned to act as hydrogen bond acceptors/donors or attachment points for other pharmacophores.
-
Metabolic Stability: Spirocycles often show improved metabolic stability compared to flexible alkyl chains or simple rings.
Stereochemistry at C5
The methyl group at position 5 is not merely decorative; it creates steric hindrance that can:
-
Prevent metabolic oxidation at the alpha-carbon.
-
Selectively guide the molecule into a chiral pocket (e.g., in the KRAS G12C binding site).
Physical Properties (Dihydrochloride Salt)
-
Appearance: White to off-white solid.
-
Solubility: Highly soluble in water and polar organic solvents (DMSO, Methanol) due to the ionic nature of the dihydrochloride.
-
Hygroscopicity: The salt form is hygroscopic and must be stored under desiccant.
Synthesis & Manufacturing Context
Understanding the synthesis explains the origin of the synonyms (e.g., "Boc-protected" intermediates). The industrial route typically involves the cyclopropanation of a protected piperazine or the construction of the piperazine ring onto a cyclopropane amino acid derivative.
Common Synthetic Pathway
-
Starting Material: N-Boc-protected amino acid or piperazinone derivative.
-
Cyclopropanation: Formation of the spiro[2.5] system, often using a Simmons-Smith type reaction or alkylation of activated methylene groups.
-
Deprotection: Removal of the Boc group (using HCl/Dioxane) yields the final dihydrochloride salt.
Key Intermediate Synonyms:
-
tert-Butyl 5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate (The "Mono-Boc" precursor).
-
Benzyl 5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate (Cbz-protected variant).
Synthesis Workflow Diagram
Figure 2: General synthetic workflow showing the transition from protected intermediate to the final dihydrochloride salt.
Applications in Drug Discovery[1][4][9][11]
This scaffold is currently active in high-profile oncology and immunology research.
KRAS G12C Inhibitors
The (S)-5-methyl-4,7-diazaspiro[2.5]octane moiety is used to link the "warhead" (which binds covalently to the cysteine) to the rest of the inhibitor molecule. The spiro ring provides a rigid exit vector, directing the molecule out of the shallow KRAS pocket.
-
Mechanism: The diamine acts as a linker that improves water solubility and oral bioavailability.
FLT3 and MALT1 Inhibitors
In kinase inhibitors (FLT3) and scaffold protein inhibitors (MALT1), the spiro-diamine serves as a solubility-enhancing group that also interacts with solvent-exposed regions of the protein.
-
Reference: Recent patent literature (e.g., WO2024246114) cites the use of the (S)-enantiomer in synthesizing degraders and inhibitors for cancer therapy [1].
Handling & Stability Protocols
Storage:
-
Temperature: 2-8°C (Refrigerated).
-
Atmosphere: Inert gas (Argon or Nitrogen) recommended.
-
Desiccation: Store in a desiccator; the dihydrochloride salt attracts moisture, which can make accurate weighing difficult.
Safety:
-
GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).
-
PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood to avoid inhalation of dust.
References
-
Survivin as a biomarker for predicting the responsiveness of cancer treatment. Google Patents / WIPO. Patent WO2024246114A1.[11] Accessed March 2026. Link[11]
-
4,7-Diazaspiro[2.5]octane dihydrochloride Compound Summary. PubChem. National Center for Biotechnology Information. Accessed March 2026. Link
-
(S)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride Product Data. ChemScene. Catalog No. CS-0100665. Accessed March 2026. Link
-
Pharmaceutical Composition for Treating Leukemia Comprising FLT3 Inhibitor. European Patent Office. EP 4241773 A1. Accessed March 2026. Link
Sources
- 1. Wholesale (S)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride CAS:1199792-86-3 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Wholesale 3-Hydroxypyridine CAS:109-00-2 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. data.epo.org [data.epo.org]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 4,7-Diazaspiro[2.5]octane-5,8-dione | 129306-17-8 [chemicalbook.com]
- 9. AB644385 | CAS 1199792-83-0 – abcr Gute Chemie [abcr.com]
- 10. aaronchem.com [aaronchem.com]
- 11. WO2024246114A1 - Survivin as a biomarker for predicting the responsiveness of cancer treatment - Google Patents [patents.google.com]
Methodological & Application
Synthesis of 5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride from 1-aminocyclopropanecarboxylic acid
Application Note: Synthesis of 5-Methyl-4,7-diazaspiro[2.5]octane Dihydrochloride
Executive Summary
This application note details the synthesis of (S)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride , a critical spirocyclic diamine scaffold used in the development of next-generation fluoroquinolone antibiotics (e.g., Levonadifloxacin). The protocol utilizes 1-aminocyclopropanecarboxylic acid (1-ACCA) as the starting material.[1][2][3]
The synthesis exploits a Diketopiperazine (DKP) intermediate strategy. This route is preferred for its scalability, stereochemical integrity, and avoidance of hazardous alkylating agents. By coupling 1-ACCA with an L-Alanine derivative, the chiral methyl center is introduced with high fidelity before cyclization and global reduction.
Key Chemical Transformation: 1-ACCA + L-Alanine Derivative → Spiro-Diketopiperazine → 5-Methyl-4,7-diazaspiro[2.5]octane
Retrosynthetic Analysis & Strategy
The target molecule is a spiro-fused piperazine. The most robust disconnection involves breaking the piperazine ring at the amide bonds of a diketopiperazine precursor. This traces back to two amino acid building blocks: 1-ACCA and L-Alanine.
Mechanistic Insight:
-
Regiochemistry: The "5-methyl" nomenclature typically refers to the position alpha to the secondary amine (distal to the spiro center) in pharmaceutical intermediates, or follows specific IUPAC numbering where the methyl is at position 5. The coupling of 1-ACCA (providing the spiro center) and L-Alanine (providing the methyl group) regioselectively places the methyl group adjacent to the non-spiro nitrogen.
-
Stereochemistry: The (S)-configuration is inherited directly from N-Boc-L-Alanine .
Figure 1: Retrosynthetic logic flow from target spiro-amine to 1-ACCA.
Detailed Experimental Protocol
Phase 1: Esterification of 1-ACCA
The zwitterionic 1-ACCA is insoluble in most organic solvents. Converting it to the methyl ester hydrochloride renders it soluble and activates the carboxyl group for subsequent cyclization.
-
Reagents: 1-Aminocyclopropanecarboxylic acid (1-ACCA), Thionyl Chloride (
), Methanol. -
Equipment: Round-bottom flask, reflux condenser, drying tube (
).
Protocol:
-
Suspend 1-ACCA (10.0 g, 99 mmol) in anhydrous Methanol (100 mL) at 0°C.
-
Dropwise add Thionyl Chloride (14.4 mL, 198 mmol) over 30 minutes. Caution: Exothermic reaction with gas evolution (
). -
Heat the mixture to reflux (65°C) for 4 hours. The solution should become clear.
-
Concentrate the reaction mixture under reduced pressure to yield a white solid.
-
Triturate with Diethyl Ether (50 mL) , filter, and dry under vacuum.
-
Yield: ~14.5 g (97%) of 1-ACCA Methyl Ester Hydrochloride.
-
Checkpoint:
NMR should show a singlet at ~3.7 ppm ( ) and cyclopropyl protons at ~1.2-1.6 ppm.
-
Phase 2: Peptide Coupling (Amide Formation)
Coupling the 1-ACCA ester with N-Boc-L-Alanine introduces the chiral methyl backbone.
-
Reagents: 1-ACCA Methyl Ester HCl, N-Boc-L-Alanine, HATU (or EDC/HOBt), DIPEA, DMF.
Protocol:
-
Dissolve N-Boc-L-Alanine (18.5 g, 98 mmol) and HATU (37.2 g, 98 mmol) in anhydrous DMF (150 mL) at 0°C. Stir for 15 min to activate the acid.
-
Add 1-ACCA Methyl Ester HCl (14.5 g, 96 mmol) followed by DIPEA (50 mL, 288 mmol) dropwise.
-
Allow the reaction to warm to Room Temperature (25°C) and stir for 12 hours.
-
Work-up: Dilute with EtOAc (500 mL), wash with 1M HCl, sat.
, and brine. -
Dry organic layer (
) and concentrate.-
Product: Methyl 1-(2-((tert-butoxycarbonyl)amino)propanamido)cyclopropanecarboxylate.
-
Yield: ~25-27 g (Crude is usually sufficient for next step).
-
Phase 3: Deprotection and Cyclization (DKP Formation)
Removal of the Boc group exposes the amine, which then attacks the intramolecular ester to form the diketopiperazine ring.
-
Reagents: 4M HCl in Dioxane, Triethylamine (
), Methanol.
Protocol:
-
Dissolve the coupled product (from Phase 2) in 4M HCl in Dioxane (100 mL) . Stir at RT for 2 hours (Boc removal).
-
Concentrate to dryness to obtain the deprotected amine hydrochloride.
-
Redissolve the residue in Methanol (200 mL) .
-
Add Triethylamine (40 mL) until pH > 9.
-
Heat to Reflux (65°C) for 16–24 hours. The free amine attacks the methyl ester to close the ring.
-
Cool to 0°C. The DKP product often precipitates. Filter and wash with cold methanol.
-
Product: (S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione (Note: Numbering changes in DKP).
-
Yield: ~12-14 g.
-
Phase 4: Global Reduction to Spiro-Diamine
The amide carbonyls are reduced to methylene groups using Lithium Aluminum Hydride (LAH).
-
Reagents:
(pellets or powder), Anhydrous THF. -
Safety: LAH is pyrophoric. Use strictly anhydrous conditions under Argon/Nitrogen.
Protocol:
-
Suspend
(6.0 g, 158 mmol) in anhydrous THF (150 mL) at 0°C. -
Portion-wise add the DKP intermediate (8.0 g, 52 mmol) . Caution: Hydrogen gas evolution.
-
Heat to Reflux (66°C) for 24 hours. The mixture will turn grey/white.
-
Quenching (Fieser Method): Cool to 0°C. Carefully add:
-
6.0 mL Water
-
6.0 mL 15% NaOH
-
18.0 mL Water
-
-
Stir for 1 hour until a white granular precipitate forms.
-
Filter through Celite. Rinse the cake with THF.
-
Concentrate the filtrate to obtain the oily free base.
Phase 5: Salt Formation (Dihydrochloride)
-
Reagents: HCl in Ethanol or Ether.
Protocol:
-
Dissolve the oily free base in Ethanol (20 mL) .
-
Add HCl in Ethanol (or Ether) dropwise at 0°C until pH < 2.
-
Add Diethyl Ether to induce crystallization.
-
Filter the white solid and dry under vacuum.
-
Final Product: (S)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride.
-
Purity: >98% (HPLC).
-
Process Data & Specifications
| Parameter | Specification | Notes |
| Appearance | White to off-white crystalline solid | Highly hygroscopic |
| Molecular Formula | MW: 199.12 g/mol | |
| Overall Yield | 40 - 50% | Calculated from 1-ACCA |
| Purity (HPLC) | > 98.0% | Critical for pharma applications |
| Chiral Purity | > 99% ee | Maintained from L-Alanine |
| Solubility | Water, Methanol | Insoluble in Ether, Hexane |
Mechanistic Pathway (Graphviz)
The following diagram illustrates the transformation flow, highlighting the critical cyclization and reduction steps.
Figure 2: Step-by-step reaction pathway from 1-ACCA to the final spiro-diamine salt.
Critical Quality Attributes (CQA) & Troubleshooting
-
Moisture Control: The final dihydrochloride salt is extremely hygroscopic. Handle in a humidity-controlled environment or glovebox.
-
Reduction Completeness: Incomplete reduction of the DKP leads to the "mono-lactam" impurity. Monitor the reduction step by TLC (using Ninhydrin stain) or LC-MS. If lactam persists, increase reflux time or LAH equivalents.
-
Stereochemical Leakage: Use of strong bases during the coupling or cyclization (at high temp) can lead to partial racemization of the alanine stereocenter. The protocol uses
in refluxing methanol, which is generally safe, but prolonged heating should be minimized once cyclization is complete.
References
-
Synthesis of 1-Aminocyclopropanecarboxylic Acid Derivatives
-
Krasnov, V. P., et al.[4] "Synthesis and properties of 1-aminocyclopropane-1,2-dicarboxylic acid and compounds incorporating it." Russian Chemical Reviews, 2003.
-
-
Diketopiperazine Route to Spiro-Piperazines
-
Patent CN108863958A. "Method for preparing 4,7-diazaspiro[2.5]octane derivatives."[5]
-
-
Levonadifloxacin and Side Chain Synthesis
-
General Spiro[2.
-
Patent US20140336405A1. "Process for preparing spiro[2.5]octane-5,7-dione."[5]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. US20140336405A1 - Process for preparing spiro[2.5]octane-5,7-dione - Google Patents [patents.google.com]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
Application Note: Solubilization and Handling of 5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride
This Application Note and Protocol is designed for researchers and drug development professionals working with 5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride . It synthesizes chemical principles with practical laboratory techniques to ensure reproducibility in biological assays.
Executive Summary
5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride is a rigid, spirocyclic diamine scaffold often used in medicinal chemistry to improve metabolic stability and restrict conformational freedom in CNS-targeted ligands.[1] As a dihydrochloride salt , it possesses high lattice energy and significant polarity, which presents specific challenges when preparing high-concentration stock solutions in organic solvents like Dimethyl Sulfoxide (DMSO).
This guide provides a validated protocol for generating stable DMSO stock solutions, addressing common issues such as hygroscopicity, "salting out" effects upon aqueous dilution, and long-term storage stability.
Chemical Identity & Properties
Understanding the physicochemical nature of the analyte is the first step to successful solubilization.
| Property | Data | Relevance to Solubilization |
| Molecular Weight | ~162.66 g/mol | Essential for Molarity (M) calculations. |
| Formula | C₇H₁₆Cl₂N₂ | Dihydrochloride salt implies 2 equivalents of HCl. |
| Physical State | White to off-white solid | Hygroscopic; absorbs atmospheric water rapidly. |
| Polarity | High (Ionic/Salt) | Highly water-soluble; moderate DMSO solubility. |
| pKa | ~8.5 - 9.5 (Amines) | The salt is acidic in solution; may affect pH of unbuffered media. |
Solubility Assessment & Strategy
While the free base of 4,7-diazaspiro[2.5]octane is an oil or low-melting solid readily soluble in organic solvents, the dihydrochloride salt is an ionic lattice. DMSO is the preferred solvent for biological stocks because it is a polar aprotic solvent capable of disrupting ionic interactions without protonating the amine further.
Critical Solubilization Thresholds (Estimated):
-
Water: > 100 mM (Highly Soluble)
-
DMSO: ~50–100 mM (Soluble, may require energy input)
-
Ethanol: < 10 mM (Poor solubility for dihydrochloride salts)
Expert Insight: Dihydrochloride salts in DMSO can sometimes form a "gel" or supersaturated suspension that looks clear but precipitates upon freezing. This protocol uses a stepwise energy input method to ensure thermodynamic solubility, not just kinetic suspension.
Detailed Protocol: Preparation of DMSO Stock Solution
Phase A: Pre-Experimental Setup
Reagents:
-
Target Compound: 5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride.[1][2]
-
Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves). Note: Water content in DMSO decreases the solubility of hydrophobic salts.
Equipment:
-
Analytical Balance (readability 0.01 mg).
-
Borosilicate glass vials (amber preferred to reduce light exposure).
-
Vortex mixer.
-
Ultrasonic water bath (Sonicator).
Phase B: Step-by-Step Dissolution Procedure
Target Concentration: 50 mM (Recommended for stock).
-
Equilibration: Remove the compound vial from the refrigerator/freezer and allow it to warm to room temperature (20–25°C) inside a desiccator before opening.
-
Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt, causing weighing errors and potential hydrolysis.
-
-
Weighing: Accurately weigh the solid into a sterile glass vial.
-
Example: To prepare 1 mL of 50 mM stock, weigh 8.13 mg .
-
-
Solvent Addition: Add the calculated volume of Anhydrous DMSO to the center of the vial.
-
Technique: Do not wash down the sides yet. Add solvent directly to the solid pile.
-
-
Initial Mixing (Vortex): Vortex at medium-high speed for 30–60 seconds.
-
Observation: The solution may appear cloudy or contain visible particles.[3] This is normal for dihydrochloride salts.
-
-
Energy Input (Sonication): Sonicate the vial in a water bath at ambient temperature for 5–10 minutes.
-
Critical Check: Hold the vial up to a light source. If "schlieren" lines (wavy refraction patterns) or micro-particulates are visible, the compound is not fully dissolved.
-
-
Thermal Assist (Optional): If particulates persist, warm the vial to 37°C (water bath) for 5 minutes, then vortex again.
-
Warning: Do not exceed 40°C. High heat in DMSO can accelerate oxidation of amines.
-
-
Visual QC: The final solution must be crystal clear and colorless.
Phase C: Storage & Stability[4]
-
Format: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Conditions: Store at -20°C or -80°C .
-
Shelf Life: 6 months (estimated).
-
Thawing: When retrieving an aliquot, check for precipitate. If crystals are present, sonicate/warm to 37°C to redissolve before dilution.
Visual Workflows
Diagram 1: Solubilization Decision Tree
This logic flow ensures you do not proceed with a compromised stock solution.
Caption: Step-by-step decision matrix for dissolving stubborn dihydrochloride salts in DMSO.
Diagram 2: Biological Assay Dilution Workflow
How to move from Stock to Assay without crashing the compound out of solution.
Caption: Workflow to prevent "crashing out" when diluting hydrophobic salts into aqueous media.
Troubleshooting & FAQ
Q: The solution turned yellow after heating.
-
Cause: Oxidation of the amine or degradation of trace impurities.
-
Action: Discard. Do not exceed 40°C. Ensure DMSO is fresh and stored in the dark.
Q: It dissolves in DMSO but precipitates immediately when added to cell culture media.
-
Cause: The "Salting Out" effect.[4] The high ionic strength of the media coupled with the compound's own chloride ions reduces solubility.
-
Solution: Perform an intermediate dilution in water or PBS (if soluble there) rather than direct DMSO-to-Media injection, or reduce the final concentration. Alternatively, use a serial dilution in 100% DMSO first, keeping the aqueous step as the very last addition.
Q: Can I use water to dissolve the stock instead?
-
Answer: Yes, as a dihydrochloride salt, it is likely highly water-soluble. However, water stocks are less stable against microbial growth and hydrolysis over months compared to DMSO stocks stored at -20°C. For short-term use (1-2 days), sterile water is acceptable.
References
-
PubChem. (2025).[5][6] 4,7-Diazaspiro[2.5]octane dihydrochloride Compound Summary. National Library of Medicine. Available at: [Link]
Sources
- 1. Wholesale (S)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride CAS:1199792-86-3 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 2. chemscene.com [chemscene.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
- 5. 4,7-Diazaspiro(2.5)octane | C6H12N2 | CID 15338006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4,7-Diazaspiro(2.5)octane dihydrochloride | C6H14Cl2N2 | CID 56973368 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mastering the Challenge: A Guide to Handling Hygroscopic Amine Hydrochloride Salts in the Laboratory
Introduction: The Pervasive Challenge of Hygroscopicity
In the landscape of pharmaceutical research and drug development, amine hydrochloride salts are a cornerstone, prized for their improved solubility and stability. However, a significant number of these compounds exhibit hygroscopicity, the intrinsic property of a substance to attract and hold water molecules from the surrounding environment.[1][2] This seemingly simple characteristic can cascade into a series of complex challenges, impacting everything from accurate weighing and formulation to long-term stability and bioavailability.[3] Improper handling of these sensitive materials can lead to clumping, caking, deliquescence (dissolving in absorbed water), and even chemical degradation through hydrolysis, ultimately compromising experimental integrity and the quality of the final drug product.[4][5]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for understanding and mitigating the challenges associated with hygroscopic amine hydrochloride salts. By integrating fundamental principles with field-proven protocols, this document aims to equip laboratory personnel with the knowledge and techniques necessary to ensure the accuracy, reproducibility, and reliability of their work.
Understanding the "Why": The Science Behind Hygroscopicity
Hygroscopicity is governed by the interplay between a material's chemical structure and the ambient relative humidity (RH). Amine hydrochloride salts, with their ionic nature and potential for hydrogen bonding, often have a strong affinity for water molecules. The critical relative humidity (CRH) is a key parameter, defining the RH at which a salt begins to absorb moisture from the atmosphere.[6] Above its CRH, a salt will continue to absorb water, potentially leading to deliquescence, where the solid dissolves in the absorbed moisture to form a saturated solution.[5][7]
The extent of water uptake can significantly alter a compound's physical and chemical properties.[8] This can manifest as:
-
Inaccurate Weighing: Absorption of atmospheric moisture leads to a positive weight bias, resulting in the preparation of solutions with lower-than-intended concentrations.
-
Altered Physical Properties: Moisture uptake can induce changes in crystal structure, particle size, and flow properties, complicating downstream processing and formulation.[9]
-
Chemical Instability: The presence of water can facilitate hydrolysis and other degradation pathways, reducing the purity and potency of the active pharmaceutical ingredient (API).[10]
-
Compromised Solid Dosage Forms: In tableting, for instance, uncontrolled moisture can lead to issues like sticking to punches, reduced tablet hardness, and altered dissolution profiles.[3]
The following diagram illustrates the decision-making process when encountering a potentially hygroscopic amine hydrochloride salt.
Caption: Decision workflow for handling amine hydrochloride salts.
Characterization and Classification of Hygroscopicity
A quantitative understanding of a salt's hygroscopic behavior is paramount for developing appropriate handling strategies. Two primary analytical techniques are employed for this purpose:
-
Dynamic Vapor Sorption (DVS): This gravimetric technique measures the change in mass of a sample as it is exposed to a controlled, time-varying relative humidity at a constant temperature. DVS provides a detailed profile of moisture sorption and desorption, allowing for the determination of the CRH and the extent of water uptake at different humidity levels.
-
Karl Fischer Titration: This is a highly specific and accurate method for determining the water content of a sample.[8] It is an essential tool for quality control and for verifying the "dryness" of a material before use.
Based on the data obtained from these methods, the hygroscopicity of a substance can be classified. The European Pharmacopoeia provides a widely accepted classification system based on the percentage weight gain after storage at 25°C and 80% RH for 24 hours.[4]
| Hygroscopicity Class | Weight Increase (% w/w) | Description |
| Class I | < 0.2 | Non-hygroscopic |
| Class II | ≥ 0.2 and < 2 | Slightly hygroscopic |
| Class III | ≥ 2 and < 15 | Hygroscopic |
| Class IV | ≥ 15 | Very hygroscopic |
| Table 1: European Pharmacopoeia Classification of Hygroscopicity.[4][11] |
While a comprehensive database is beyond the scope of this guide, the following table provides illustrative examples of the hygroscopicity of some amine hydrochlorides.
| Amine Hydrochloride | Hygroscopicity Classification (Example) |
| Betaine Hydrochloride | Non-hygroscopic to Slightly Hygroscopic |
| Moricizine Hydrochloride | Highly Hygroscopic/Deliquescent |
| Table 2: Example Hygroscopicity of Select Amine Hydrochlorides.[12][13] |
Core Protocols for Handling Hygroscopic Amine Hydrochloride Salts
The following protocols represent best practices for mitigating the impact of hygroscopicity in a laboratory setting. The choice of protocol will depend on the hygroscopicity classification of the salt and the sensitivity of the intended application.
Protocol 1: General Handling and Storage (for Slightly Hygroscopic Salts)
This protocol is suitable for salts classified as slightly hygroscopic, where brief exposure to ambient conditions is acceptable.
1. Storage: 1.1. Store the salt in a tightly sealed, airtight container. The use of containers with high-density polyethylene (HDPE) or polytetrafluoroethylene (PTFE)-lined caps is recommended. 1.2. For added protection, place the primary container inside a secondary container (e.g., a sealed bag or a larger screw-top jar) containing a desiccant pouch. 1.3. Store the material in a cool, dry place, away from direct sunlight and sources of heat.
2. Weighing: 2.1. Minimize the time the container is open to the atmosphere. 2.2. Pre-tare a clean, dry weighing vessel on an analytical balance. 2.3. Quickly transfer the desired amount of the salt to the weighing vessel and immediately reseal the primary container. 2.4. Record the weight promptly. 2.5. If clumping is observed, it is an indication of moisture absorption. For critical applications, consider drying the material or using a fresh, unopened container.
Protocol 2: Controlled Environment Handling (for Hygroscopic and Very Hygroscopic Salts)
For salts that are classified as hygroscopic or very hygroscopic, or for applications requiring high accuracy, all manipulations should be performed in a controlled, low-humidity environment.
1. Environment Setup: 1.1. Glove Box: The preferred method is to use a glove box purged with an inert gas (e.g., nitrogen or argon) to maintain a very low relative humidity (<1% RH).[14] Ensure all necessary equipment (spatulas, weighing vessels, solvent, etc.) are placed inside the glove box prior to purging. 1.2. Desiccator Cabinet: For less stringent requirements, a desiccator cabinet with a continuously regenerated desiccant can provide a low-humidity environment.
2. Weighing in a Controlled Environment: 2.1. Place the analytical balance inside the glove box or desiccator cabinet. Allow the balance to equilibrate to the internal atmosphere before use. 2.2. Transfer the container of the hygroscopic salt into the controlled environment and allow it to equilibrate before opening. 2.3. Perform the weighing procedure as described in Protocol 1, but entirely within the controlled environment.
The following diagram outlines the workflow for weighing a hygroscopic salt in a glove box.
Caption: Workflow for weighing a hygroscopic salt in a glove box.
Protocol 3: Preparation of a Standard Stock Solution
Accurate preparation of stock solutions from hygroscopic solids requires careful attention to detail to account for potential water content.
1. Material Preparation: 1.1. Determine the hygroscopicity of the amine hydrochloride salt. If it is hygroscopic or very hygroscopic, perform all weighing steps in a controlled environment (Protocol 2). 1.2. Use a high-purity, anhydrous solvent for dissolution.
2. Solution Preparation (Method A: Correction for Water Content): 2.1. Determine the water content of a representative sample of the salt using Karl Fischer titration. 2.2. Calculate the corrected mass of the hygroscopic salt needed to achieve the desired concentration of the anhydrous compound.
- Corrected Mass = (Desired Mass of Anhydrous Salt) / (1 - (Water Content as a decimal)) 2.3. Accurately weigh the calculated corrected mass of the hygroscopic salt. 2.4. Quantitatively transfer the weighed salt to a volumetric flask.[15] 2.5. Dissolve the salt in a portion of the anhydrous solvent. 2.6. Once fully dissolved, dilute the solution to the calibration mark with the anhydrous solvent. 2.7. Mix the solution thoroughly by inverting the flask multiple times.
3. Solution Preparation (Method B: Preparation by Weight and Subsequent Standardization): 3.1. Accurately weigh an approximate amount of the hygroscopic salt. 3.2. Dissolve the salt in a known volume of anhydrous solvent to create a stock solution of approximate concentration. 3.3. Determine the exact concentration of the stock solution by titration against a suitable primary standard.
Advanced Strategies and Considerations
For challenging cases in drug development, more advanced strategies may be necessary:
-
Co-crystallization: Forming a co-crystal with a non-hygroscopic co-former can alter the crystal lattice and reduce the material's affinity for water.
-
Formulation with Excipients: The careful selection of excipients can mitigate the effects of hygroscopicity. However, some common excipients, like magnesium stearate, can exacerbate the issue by forming deliquescent byproducts.[14]
-
Packaging: The use of high-barrier packaging materials and the inclusion of desiccants within the final product packaging are critical for maintaining stability throughout the product's shelf life.[3]
Conclusion: A Proactive Approach to a Common Hurdle
The hygroscopic nature of many amine hydrochloride salts presents a significant, yet manageable, challenge in the laboratory. By understanding the underlying principles of hygroscopicity, employing robust characterization techniques, and adhering to meticulous handling and preparation protocols, researchers can ensure the integrity of their materials and the reliability of their results. A proactive and informed approach to handling these sensitive compounds is not merely a matter of best practice; it is a fundamental requirement for scientific rigor and the successful development of safe and effective medicines.
References
-
Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
-
Hilfiker, R., & Fimml, W. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More? Solvias. Retrieved March 7, 2026, from [Link]
-
Critical relative humidity. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
-
Jain, N. K., & Sharma, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 19(8), 3497–3510. [Link]
-
Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Deliquescence in Chemistry: Meaning, Examples & Applications. (n.d.). Vedantu. Retrieved March 7, 2026, from [Link]
-
Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
PROPERTIES OF SALTS Some salts undergo the following processes 1. Deliquescence 2. Hygroscopy 3. Efflorescence Deliquescence Com. (n.d.). FCT EMIS. Retrieved March 7, 2026, from [Link]
-
Standard Solution Definition, Preparation & Examples. (n.d.). Study.com. Retrieved March 7, 2026, from [Link]
-
Heng, D., et al. (2013). Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate. Journal of Pharmaceutical Sciences, 102(6), 1856-1868. [Link]
-
Anbarasan, A., et al. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 5(6), 134-141. Retrieved from [Link]
-
Murikipudi, V., Gupta, P., & Sihorkar, V. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Innovation, 11(3), 245–253. [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2021). Pharmaceutics, 13(8), 1245. [Link]
-
Critical relative humidity – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 7, 2026, from [Link]
-
Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted. (2021). Pharmaceutics, 13(4), 454. [Link]
-
Preparation of standard solutions. (n.d.). Dairy Knowledge Portal. Retrieved March 7, 2026, from [Link]
-
Hydrochloride Salt of the GABAkine KRM-II-81. (2022). ACS Omega, 7(31), 27367–27374. [Link]
-
How To Make A Standard Solution. (2024, July 17). ReAgent Chemical Services. Retrieved March 7, 2026, from [Link]
-
What are deliquescent salts and what are some examples of them? (2016, October 19). Quora. Retrieved March 7, 2026, from [Link]
-
Preparation of Standard Solutions. (2010, September 27). Pharmaguideline. Retrieved March 7, 2026, from [Link]
-
How to Make a Standard Solution. (n.d.). HSC Chemistry. Retrieved March 7, 2026, from [Link]
-
Classification of Hygroscopicity. (2024, March 7). Pharma Growth Hub. Retrieved March 7, 2026, from [Link]
- Dosage forms for hygroscopic active ingredients. (2003). Google Patents.
-
The Effect of In-Situ-Generated Moisture on Disproportionation of Pharmaceutical Salt. (2022). Molecular Pharmaceutics, 20(1), 589–599. [Link]
-
Efflorescence, Hygroscopy, and Deliquescence. (n.d.). Free Chemistry Online. Retrieved March 7, 2026, from [Link]
-
Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (2018). Journal of Chemical and Pharmaceutical Research, 10(3), 61-67. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. Deliquescence in Chemistry: Meaning, Examples & Applications [vedantu.com]
- 6. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. pharmainfo.in [pharmainfo.in]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. US20030180249A1 - Dosage forms for hygroscopic active ingredients - Google Patents [patents.google.com]
- 14. Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scienceready.com.au [scienceready.com.au]
Application Note: Reductive Amination of 5-Methyl-4,7-diazaspiro[2.5]octane Intermediates
This Application Note and Protocol Guide is designed to provide authoritative, actionable instructions for the reductive amination of 5-Methyl-4,7-diazaspiro[2.5]octane intermediates. This scaffold, increasingly prominent in kinase inhibitor development (e.g., RET inhibitors), presents unique steric and stability challenges that demand precise chemical handling.
Strategic Overview
The 5-Methyl-4,7-diazaspiro[2.5]octane scaffold combines the structural rigidity of a spirocycle with the physicochemical benefits of a piperazine surrogate (reduced lipophilicity, defined vector orientation). However, its chemical manipulation is non-trivial due to two critical factors:
-
Extreme Steric Differentiation: The molecule contains two secondary amine sites with vastly different steric environments.
-
N4 Position: Flanked by the quaternary spiro-center (C3) and the methyl-substituted stereocenter (C5). This position is "neopentyl-like" and extremely hindered.
-
N7 Position: Flanked by two methylene groups (C6, C8). This position behaves like a typical, accessible secondary amine.
-
-
Cyclopropane Ring Strain: While the spiro[2.5] system is relatively robust, the cyclopropane ring renders the scaffold susceptible to acid-catalyzed ring-opening (homoconjugate addition) under forcing conditions or with strong Lewis acids.
This guide provides optimized protocols to address these disparities, ensuring high yields while maintaining scaffold integrity.
Mechanistic & Steric Analysis
Understanding the spatial constraints is prerequisite to selecting the correct protocol.
Steric Map of the Scaffold
-
N7 (Distal): Accessible.[1][2] Reacts rapidly with aldehydes/ketones using standard Borohydride conditions.
-
N4 (Proximal): Sterically congested. Formation of the iminium ion is the rate-determining step. Standard conditions often fail or stall, leading to hydrolysis back to starting material. Titanium(IV) additives are mandatory for hindered ketones at this position.
Graphviz: Decision Tree for Condition Selection
Figure 1: Decision logic for selecting the appropriate reductive amination protocol based on regiochemistry and substrate class.
Experimental Protocols
Protocol A: Standard Reductive Amination (N7 Functionalization)
Best for: Reacting the accessible N7 amine with aldehydes or unhindered ketones.
Reagents:
-
Solvent: 1,2-Dichloroethane (DCE) [Preferred] or Dichloromethane (DCM).
-
Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃).[3]
-
Additive: Acetic Acid (AcOH).[2]
Step-by-Step Procedure:
-
Imine Formation: In a dry vial, dissolve the 5-Methyl-4,7-diazaspiro[2.5]octane intermediate (1.0 equiv) and the aldehyde (1.1–1.2 equiv) in DCE (0.1 M concentration).
-
Acidification: Add AcOH (1.0–2.0 equiv). Note: If using the dihydrochloride salt of the amine, add 1.0 equiv of DIPEA to neutralize one HCl, but ensure the medium remains slightly acidic (pH 5–6).
-
Mixing: Stir at Room Temperature (RT) for 30–60 minutes. This allows the hemiaminal/imine equilibrium to establish.
-
Reduction: Add NaBH(OAc)₃ (1.5–2.0 equiv) in a single portion.
-
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.
-
Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).
-
Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH/NH₃ gradient).
Critical Control Point: Avoid methanol as the primary solvent when using STAB, as it degrades the reagent.
Protocol B: Titanium-Mediated Reductive Amination (N4 Functionalization)
Best for: Reacting the hindered N4 amine, especially with ketones. The Titanium acts as a Lewis acid to force iminium formation and scavenge water.
Reagents:
-
Solvent: Anhydrous THF or DCE.
-
Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄).
-
Reductant: Sodium Cyanoborohydride (NaBH₃CN) or Sodium Borohydride (NaBH₄).[4][5]
Step-by-Step Procedure:
-
Complexation: In a flame-dried flask under N₂, combine the 5-Methyl-4,7-diazaspiro[2.5]octane intermediate (1.0 equiv) and the ketone (1.2–1.5 equiv) in anhydrous THF.
-
Activation: Add Ti(OiPr)₄ (neat, 2.0–3.0 equiv). The solution may turn slightly yellow/hazy.
-
Incubation (Crucial): Stir at RT for 12–18 hours (or microwave at 60°C for 1 hour if stability permits). This step drives the sterically disfavored imine formation.
-
Reduction:
-
Option 1 (One-pot): Dilute with dry MeOH (equal volume to THF) and add NaBH₃CN (2.0 equiv).
-
Option 2 (Safer): Cool to 0°C, add NaBH₄ (2.0 equiv) portion-wise.
-
-
Work-up (Titanium Removal):
-
Add 10% aqueous NaOH or Rochelle’s salt solution. Stir vigorously until a white precipitate forms (titanium dioxide).
-
Filter through a Celite pad. Wash the pad with EtOAc.
-
-
Extraction: Separate phases, extract aqueous layer with EtOAc, dry and concentrate.
Safety Note: NaBH₃CN generates HCN upon acidification. Work in a well-ventilated fume hood.
Comparison of Conditions
| Parameter | Protocol A (STAB) | Protocol B (Ti-Mediated) |
| Target Site | N7 (Accessible) | N4 (Hindered) |
| Substrate Scope | Aldehydes, Simple Ketones | Sterically Hindered Ketones |
| Water Tolerance | Low (Reagent decomposes) | Very Low (Ti hydrolyzes) |
| Acid Sensitivity | Safe (AcOH is mild) | Safe (Neutral conditions) |
| Risk Factor | Low | Moderate (Titanium emulsion) |
| Typical Yield | 85–95% | 60–80% |
Quality Control & Troubleshooting
Cyclopropane Stability Check
The spiro-cyclopropane ring is the "Achilles' heel" of this scaffold. Strong acids (e.g., TFA, HCl > 1M) or high temperatures (>80°C) can cause ring opening, typically yielding a gem-dimethyl or ethyl-substituted piperazine byproduct.
-
Diagnostic Signal (1H NMR):
-
Intact Spiro: Look for the characteristic high-field multiplets of the cyclopropane protons at 0.3 – 0.8 ppm .
-
Ring Opened: Disappearance of high-field signals; appearance of new alkyl multiplets in the 1.0 – 1.5 ppm region.
-
Common Issues
-
Incomplete Reaction at N4: If starting material persists in Protocol B, do not add more reductant. Instead, increase the Imine Formation time or temperature (up to 50°C) before adding the reductant.
-
Titanium Emulsions: If the work-up of Protocol B results in a milky emulsion, add more saturated Rochelle's salt solution and stir for at least 2 hours to solubilize the titanium salts.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry. Link
-
Subramanian, S., et al. (2020). "Discovery of Selpercatinib (LOXO-292): A Potent and Highly Selective RET Inhibitor." Journal of Medicinal Chemistry. (Demonstrates spirocyclic scaffold utility). Link
-
BenchChem Technical Support. "Stability of Heptyl-cyclopropane Under Acidic Conditions." (General cyclopropane stability data). Link
Sources
Application Note: Storage & Stability Protocol for 5-Methyl-4,7-diazaspiro[2.5]octane Dihydrochloride
This Application Note is structured to serve as a definitive technical guide for the storage, handling, and quality maintenance of 5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride . It is designed for researchers in medicinal chemistry and drug discovery who utilize this spirocyclic scaffold as a critical building block.
Executive Summary
5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride (CAS: 1199792-86-3 / 1199792-83-0) is a high-value spirocyclic diamine scaffold used extensively in the synthesis of CNS-active agents and chiral ligands.[1] Its structural rigidity and specific stereochemistry make it a potent tool for modulating physicochemical properties (Fsp³) in drug candidates.[2]
However, the dihydrochloride salt form coupled with the strained spiro[2.5] system presents specific stability challenges. This compound is hygroscopic and prone to deliquescence upon exposure to ambient moisture.[3] Improper storage leads to hydrolysis, caking, and potential ring-opening degradation, compromising downstream synthetic yields.
Core Storage Recommendation: Store at 2°C to 8°C (short-term) or -20°C (long-term) in a desiccated, light-protected environment .
Physicochemical Profile & Stability Mechanisms[2]
Understanding the "Why" behind the protocol is essential for compliance.
| Property | Specification | Implication for Storage |
| Molecular Formula | C₇H₁₆Cl₂N₂ | Dihydrochloride salt implies high water solubility and affinity. |
| Molecular Weight | 199.12 g/mol | Small molecule; rapid diffusion of moisture into the lattice. |
| Physical State | White to off-white solid | Visual color change (yellowing) indicates oxidation. |
| Hygroscopicity | High | Absorbs atmospheric water rapidly, leading to "oiling out" or caking. |
| Structural Strain | Spiro[2.5] (Cyclopropane) | The cyclopropane ring possesses significant Baeyer strain. While relatively stable, acidic moisture can catalyze ring-opening reactions over time. |
The Mechanism of Degradation[3]
-
Moisture Absorption: The HCl salt lattice attracts water molecules from the air.
-
Deliquescence: The solid dissolves in its own absorbed water, creating a locally acidic, aqueous micro-environment.
-
Hydrolysis/Ring Opening: The strained cyclopropane ring, while robust in dry conditions, becomes susceptible to nucleophilic attack or acid-catalyzed cleavage in the presence of water and heat.
Comprehensive Storage Protocol
Primary Storage Conditions[4]
-
Temperature:
-
Standard: 2°C to 8°C (Refrigerated). Suitable for active usage (daily/weekly).
-
Long-Term (>3 months): -20°C (Freezer). Essential to arrest kinetic degradation.
-
-
Atmosphere: Inert Gas (Argon or Nitrogen) recommended. If an inert atmosphere glovebox is unavailable, the container must be flushed with Argon before resealing.
-
Humidity Control: Strictly Desiccated . Store the primary vial inside a secondary containment vessel (e.g., a screw-top jar) containing active desiccant packs (Silica Gel or Molecular Sieves).
Container Specifications
-
Vial Type: Amber glass vials (Type I borosilicate) to prevent photo-oxidation.
-
Closure: Teflon (PTFE)-lined screw caps. Avoid rubber septa for long-term storage as they are permeable to moisture and organic vapors.
-
Sealing: Wrap the cap-neck junction with Parafilm M® or electrical tape to create a secondary moisture barrier.
Handling & Reconstitution Workflow
CRITICAL WARNING: The most common cause of degradation is condensation forming inside the cold vial when opened in a warm room.
Step-by-Step Handling Protocol
-
Equilibration (The "Warm-Up"):
-
Remove the vial from the refrigerator/freezer.
-
Place it in a desiccator or on the benchtop.
-
WAIT 30-45 minutes until the vial reaches room temperature (20-25°C).
-
Why? Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic powder, initiating immediate degradation.
-
-
Weighing:
-
Work quickly. Ideally, weigh inside a fume hood with low humidity or under a nitrogen funnel.
-
Use a clean, dry spatula.[3] Do not return unused powder to the stock vial if it has been exposed to air for more than a few minutes.
-
-
Reconstitution (Solubilization):
-
Preferred Solvents: Water (HPLC grade), DMSO, Methanol.
-
Stability in Solution: The free base is less stable than the HCl salt. Once dissolved, use immediately.
-
Note: Aqueous solutions should not be stored; prepare fresh. DMSO stocks may be stored at -20°C for up to 1 month if sealed tight.
-
-
Resealing:
-
Wipe the rim of the vial with a Kimwipe to remove powder residue (which prevents a tight seal).
-
Flush the headspace with Argon/Nitrogen gas (gentle stream for 5-10 seconds).
-
Cap tightly and re-apply Parafilm.
-
Return to storage immediately.
-
Quality Control & Troubleshooting
Visual Inspection Criteria
-
Pass: Free-flowing white powder.
-
Caution: Clumping or "sticky" texture.[3] (Indicates moisture absorption; dry under high vacuum over P₂O₅ if possible).
-
Fail: Yellow/Brown discoloration or formation of a liquid layer (Deliquescence). Discard.
Analytical Validation (HPLC/LC-MS)
To verify compound integrity after long-term storage:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA). Acidic modifier is required to maintain the protonated state and peak shape.
-
Detection: UV at 210 nm (low absorption expected due to lack of chromophores; ELSD or MS detection is preferred).
-
Target: Look for the parent mass [M+H]⁺ = ~127.12 (Free base mass) or associated salt clusters. Impurities often elute as broad peaks or at the solvent front if ring-opened.
Process Visualization (DOT Diagram)
The following diagram illustrates the logical workflow for receiving, storing, and handling the compound to ensure data integrity.
Caption: Workflow ensuring minimal moisture exposure during the lifecycle of the hygroscopic spirocyclic salt.
References
-
PubChem. (2023). 4,7-Diazaspiro[2.5]octane dihydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Reymond, J. L., et al. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta.[4] Retrieved from [Link]
Sources
- 1. Wholesale (S)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride CAS:1199792-86-3 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]
Application Note: Strategic N-Functionalization of 1,2-Diazaspiro[2.5]octane Scaffolds
Executive Summary
This guide details the protocols for utilizing 1,2-diazaspiro[2.5]octane (CAS: 185-79-5) as a nucleophilic building block in medicinal chemistry. While spirocyclic scaffolds are highly valued for increasing
This document provides validated workflows for Mono-N-alkylation (standard) and Di-N-alkylation (advanced), emphasizing the critical control of basicity and temperature to prevent ring fragmentation.
Mechanistic Grounding & Chemical Stability
The Reactivity Paradox
The 1,2-diazaspiro[2.5]octane core consists of a three-membered diaziridine ring spiro-fused to a cyclohexane.
-
Nucleophilicity: The nitrogen lone pairs have increased s-character due to the constrained 60° bond angles, making them less nucleophilic than piperidine or pyrrolidine.
-
Sterics: The bulky cyclohexane ring at the C3 position shields the nitrogen atoms, requiring highly electrophilic partners or small nucleophiles.
-
Acid Sensitivity: Diaziridines are acid-labile.[1] Protonation of the nitrogen facilitates ring opening to form hydrazines or ketones (hydrolysis). All protocols must maintain neutral or basic pH.
Reaction Pathway Logic
The following diagram illustrates the bifurcation between successful functionalization and decomposition.
Figure 1: Mechanistic pathway highlighting the necessity of basic conditions for scaffold integrity.
Experimental Protocols
Protocol A: Mono-N-Alkylation (Standard)
Application: Introduction of a single alkyl chain or functional handle.
Mechanism:
Materials
-
Substrate: 1,2-Diazaspiro[2.5]octane (1.0 equiv)
-
Electrophile: Primary Alkyl Bromide or Iodide (1.1 equiv)
-
Base: Potassium Carbonate (
), anhydrous, finely ground (2.0 equiv) -
Solvent: Acetonitrile (ACN) or DMF (Dry)
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-diazaspiro[2.5]octane (1 mmol, ~112 mg) in anhydrous ACN (5 mL).
-
Base Addition: Add powdered
(2 mmol, 276 mg). Stir at room temperature for 10 minutes to ensure suspension. -
Electrophile Addition: Add the alkyl halide (1.1 mmol) dropwise via syringe.
-
Note: If using alkyl chlorides, add catalytic Sodium Iodide (NaI, 0.1 equiv) to generate the more reactive iodide in situ (Finkelstein condition).
-
-
Reaction: Heat the mixture to 40–60 °C under an inert atmosphere (
or Ar). Monitor via TLC (stain with Ninhydrin or Iodine; diaziridines often show distinct spots).-
Typical Time: 4–12 hours.
-
-
Workup:
-
Filter off the solid inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Caution: Do not use acidic aqueous washes. Partition between Ethyl Acetate and Water/Brine (pH ~8).
-
-
Purification: Flash column chromatography on silica gel. Elute with Hexanes/EtOAc. Pre-treat the silica column with 1% Triethylamine to neutralize acidity.
Protocol B: Sequential Di-N-Alkylation (Advanced)
Application: Creating quaternary carbon centers with dual nitrogen substitution.
Challenge: The second nitrogen is extremely non-nucleophilic after the first alkylation due to steric crowding. Standard bases (
Materials
-
Substrate: Mono-substituted diazaspiro[2.5]octane (from Protocol A)
-
Base: Sodium Hydride (NaH, 60% in oil) or Sodium Amide (
) -
Solvent: Anhydrous THF
Step-by-Step Methodology
-
Activation: In a flame-dried Schlenk flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF at 0 °C.
-
Deprotonation: Add the mono-alkylated diazaspiro substrate (dissolved in minimal THF) dropwise to the base.
-
Observation: Evolution of
gas.[1] Stir at 0 °C for 30 mins, then warm to RT for 30 mins to ensure complete anion formation.
-
-
Alkylation: Cool back to 0 °C. Add the second electrophile (Methyl Iodide or highly reactive Benzyl Bromide; 1.5 equiv).
-
Reaction: Allow to warm to room temperature and stir for 12–24 hours.
-
Quench: Carefully quench with saturated aqueous
at 0 °C. -
Extraction: Extract immediately with Diethyl Ether (
).
Data & Performance Analysis
Solvent & Base Compatibility Table
The following table summarizes the compatibility of common reaction conditions with the diazaspiro[2.5]octane scaffold.
| Condition Class | Reagent System | Compatibility | Notes |
| Mild Base | High | Best for mono-alkylation. No ring opening observed. | |
| Strong Base | NaH / THF | Moderate | Required for di-alkylation. Requires strictly anhydrous conditions. |
| Organic Base | Low | Often insufficient basicity to drive the reaction due to low nucleophilicity of the diaziridine. | |
| Acidic | HCl / MeOH | Incompatible | Rapid hydrolysis to cyclohexanone and hydrazine salts. |
| Lewis Acid | Variable | Can trigger ring expansion or polymerization; use with extreme caution. |
Workflow Visualization
The following diagram details the decision logic for Protocol B (Di-alkylation), ensuring safety and yield.
Figure 2: Operational workflow for the sensitive di-alkylation of diazaspiro scaffolds.
Safety & Handling
-
Neuroactivity: Diaziridines and their derivatives have reported neurotropic activity.[2][3] Handle all powders in a fume hood and wear appropriate PPE (gloves, goggles).
-
Energetic Potential: While [2.5]octane is relatively stable, diaziridines possess ring strain (~27 kcal/mol). Avoid rapid heating of neat material or contact with strong oxidizers.
References
-
Makhova, N. N., et al. "N-Alkylation of diaziridines." Mendeleev Communications, vol. 1, no. 1, 1991, pp. 1-3.
-
Lyapkalo, I. M., et al. "New Trends in Diaziridine Formation and Transformation." Molecules, vol. 26, no.[3][4] 15, 2021, 4496.
-
Kim, H. Y., et al. "Biologically important N-β-hydroxyethylaziridine intermediates were conveniently prepared by regioselective ring-opening reactions."[1] Organic Letters, vol. 8, no.[1] 6, 2006, pp. 1085-1087.
-
PubChem Compound Summary. "1,2-Diazaspiro[2.5]octane (CID 279104)." National Center for Biotechnology Information.
Sources
Techniques for weighing hygroscopic spirocyclic amine salts
Application Note: Precision Handling of Hygroscopic Spirocyclic Amine Salts in Drug Discovery
Executive Summary & Scientific Context
Spirocyclic amines (e.g., spiro[3.3]heptanes, azaspiro[3.4]octanes) have emerged as critical scaffolds in modern medicinal chemistry. Their inherent three-dimensionality increases the fraction of
However, these structural advantages introduce a physicochemical challenge. To ensure aqueous solubility for biological assays, these amines are frequently isolated as salts (HCl, TFA, Tosylate). The combination of high lattice energy, significant surface area from the "fluffy" amorphous nature of lyophilized spirocycles, and the ionic character of the salt renders them acutely hygroscopic and often deliquescent .
Standard weighing protocols fail with these compounds because the mass increases kinetically during the weighing process as atmospheric water is adsorbed. A "drifting balance" leads to stoichiometric errors (often 5–15%), resulting in erroneous biological data (IC50 shifts) and failed synthetic couplings.
This guide details the Subtractive Gravimetric Method (Weighing by Difference) and Solvated Aliquoting , the only two validated techniques for handling these materials outside of a glovebox.
Material Science & Environmental Control
Before handling the compound, the environment must be stabilized. Hygroscopic salts can absorb up to 5% of their mass in water within minutes at >50% Relative Humidity (RH).
Environmental Thresholds
-
Ideal: Nitrogen-purged Glovebox (<5% RH).
-
Acceptable: localized humidity control (<30% RH) using a glove bag or desiccated balance enclosure.
-
Critical: If RH >45%, do not weigh solids directly. Use Protocol B (Stock Solution).
The Static-Hygroscopicity Conundrum
Lyophilized spirocyclic salts are often electrostatically charged. Static repulsion causes the balance to drift downwards or fluctuate, while hygroscopicity causes it to drift upwards.
-
Requirement: Use an ionizing bar (e.g., Mettler Toledo U-Ionizer) or anti-static gun immediately before opening the vial.
Decision Framework: Method Selection
Not all hygroscopic salts require the same rigor.[1] Use this logic flow to determine the correct protocol.
Figure 1: Decision tree for selecting the appropriate weighing methodology based on compound physical state and experimental needs.
Protocol A: Rapid Subtractive Weighing (Weighing by Difference)
Principle: Instead of weighing the sample directly (where it absorbs water on the open pan), you weigh the source container, remove an aliquot, and weigh the source container again. The loss in mass is the exact amount transferred, regardless of how much water the aliquot absorbs after it leaves the source vial.
Equipment:
-
Analytical Balance (0.01 mg readability).
-
Source Vial (capped).
-
Receiving Vessel (e.g., reaction flask).
-
Anti-static gun.
Step-by-Step Procedure:
-
Equilibration: Allow the stored vial to reach room temperature before opening to prevent condensation.
-
Static Discharge: Neutralize the source vial with an anti-static gun.
-
Initial Weighing (
):-
Place the capped source vial containing the spirocyclic salt on the balance.
-
Tare the balance to 0.0000 g.[2]
-
Crucial: Actually, do not tare. Record the absolute mass of the capped vial. This provides a data trail.[1][2][3][4][5][6][7] Let's assume we Tare for simplicity of operation, but recording absolute mass is better for audit trails.
-
Revised Step: Place capped vial on balance. Record Mass (
).[4]
-
-
Transfer:
-
Back-Weighing (
): -
Calculation:
-
The water absorbed by the sample in the receiving flask does not affect the recorded weight of the dry solid that left the vial.
-
Protocol B: Gravimetric Stock Solution (Solvated Aliquoting)
Principle: The most accurate way to handle hygroscopic solids is to eliminate the solid phase immediately. By dissolving the entire contents of a vial into a known mass of solvent, the concentration is fixed gravimetrically.
Step-by-Step Procedure:
-
Tare a volumetric flask or tared vial containing a stir bar.
-
Add the entire contents of the hygroscopic spirocyclic salt into the flask.
-
Back-weigh the empty source vial (using Protocol A logic) to determine the exact mass of solid added (
). -
Add Solvent: Fill with suitable solvent (DMSO, MeOH, or Water) to a target total mass or volume.
-
Calculate Concentration:
-
Dispense: Aliquot the liquid. Liquid handling is insensitive to humidity.
Data Presentation & Troubleshooting
Comparative Error Rates
| Weighing Method | Relative Error (Non-Hygroscopic) | Relative Error (Hygroscopic Spirocycle) | Cause of Error |
| Standard Direct Weighing | < 0.5% | 5.0% – 12.0% | Kinetic water uptake during equilibration. |
| Subtractive Weighing | < 0.5% | < 1.0% | Exposure time is minimized; uptake post-transfer is irrelevant. |
| Gravimetric Stock | < 0.2% | < 0.2% | Elimination of solid-state surface area issues. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Balance readout never stabilizes (drifts up) | Moisture absorption. | Switch to Protocol A immediately. Do not wait for stability. |
| Balance readout drifts down | Solvent evaporation or Static. | If solid: Static (Use Ionizer). If liquid: Evaporation (Use Trap). |
| Powder "jumps" off spatula | Electrostatic charge. | Use anti-static gun; increase humidity slightly (if <10%). |
| Solid turns to gum/oil | Deliquescence. | Material is compromised. Redissolve in solvent and determine concentration via qNMR. |
Validation: The Self-Checking System
How do you know if your weighing was accurate? You must validate the water content.[9][10]
Karl Fischer (KF) Titration: For critical assays, perform a Coulometric KF titration on the bulk material.
-
Protocol: Inject a known mass of the spirocyclic salt (dissolved in anhydrous methanol) into the KF cell.
-
Correction: Adjust the molecular weight used in molarity calculations:
Workflow Visualization
Figure 2: The Subtractive Weighing Workflow. Note that the specific mass on the spatula is never measured directly; only the depletion of the source is recorded.
References
-
Mettler Toledo. (2023). Weighing the Right Way: Guidelines for Accurate Results. Mettler Toledo Library.[11] [Link]
-
Zheng, N., & Tice, C. M. (2016). Spirocyclic Scaffolds in Medicinal Chemistry.[6][12][13] Bioorganic & Medicinal Chemistry Letters, 26(12), 2745-2751. [Link]
-
Cheng, Y., et al. (2020). Impact of Salt Selection on Hygroscopicity and Solubility of Pharmaceutical Compounds.[7][14] Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 3. Weighing Techniques [wiredchemist.com]
- 4. youtube.com [youtube.com]
- 5. pages.mtu.edu [pages.mtu.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genfollower.com [genfollower.com]
- 9. mt.com [mt.com]
- 10. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 11. mt.com [mt.com]
- 12. Spirocyclic Building Blocks for Scaffold Assembly [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Note: Solvent Compatibility & Handling Protocols for 5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride
Executive Summary
This guide details the solvent compatibility, dissolution protocols, and handling procedures for 5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride (CAS: 1199792-83-0 for R-isomer; 1199792-86-3 for S-isomer).
As a spirocyclic diamine salt, this compound exhibits distinct solubility characteristics driven by its ionic nature and compact 3D geometry. This document provides researchers with validated workflows to ensure compound integrity during stock preparation, biological assays, and chemical synthesis.
Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]
Understanding the structural properties is a prerequisite for solvent selection.
| Property | Detail |
| Compound Name | 5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride |
| Core Scaffold | Spiro[2.5]octane (Cyclopropane fused to Piperazine) |
| Salt Form | Dihydrochloride (2HCl) |
| Molecular Weight | ~199.12 g/mol |
| Polarity | High (Ionic/Polar) |
| H-Bond Donors | 2 (Ammonium protons) |
| Acidity (pKa) | The conjugated acids of the amines are expected to be acidic; aqueous solutions will be acidic (pH < 5).[1] |
Expert Insight: The "Salt Penalty"
The dihydrochloride form renders this molecule highly hydrophilic. While this improves water solubility for biological assays, it drastically reduces solubility in aprotic organic solvents (DCM, THF, Toluene) commonly used in synthesis. Do not attempt to dissolve the salt form directly in non-polar organic solvents.
Solvent Compatibility Matrix
The following table categorizes solvents based on their thermodynamic compatibility with the dihydrochloride salt.
| Solvent Class | Recommended Solvents | Solubility Rating | Application |
| Aqueous | Water, PBS, Saline | High (>50 mg/mL) | Biological Assays, LCMS (Mobile Phase A) |
| Polar Aprotic | DMSO, DMF | High (>20 mg/mL) | Stock Solutions (Cryostorage) |
| Polar Protic | Methanol, Ethanol | Moderate to High | Intermediate dilutions, Crystallization |
| Non-Polar | Hexane, Toluene, Et2O | Insoluble | Washing/Precipitation (Anti-solvent) |
| Chlorinated | Dichloromethane (DCM), Chloroform | Poor/Insoluble | Extraction (Only after free-basing) |
| Ketones | Acetone, MEK | AVOID | Incompatible (Risk of Schiff base formation) |
Critical Warning: Avoid dissolving secondary amines in Acetone or other ketones for long-term storage. Although the HCl salt is kinetically protected, any equilibrium free amine can react to form an aminal/Schiff base, degrading your sample.
Visual Workflow: Solvent Selection Logic
The following diagram illustrates the decision process for selecting the correct solvent system based on the intended application.
Figure 1: Decision tree for solvent selection ensuring chemical stability and solubility.
Detailed Protocols
Protocol A: Preparation of 10 mM Stock Solution (DMSO)
Purpose: Create a stable, high-concentration stock for long-term storage (-20°C).
-
Calculate Mass:
-
Target Concentration: 10 mM
-
Volume: 1 mL
-
MW: 199.12 g/mol [2]
-
Required Mass:
-
-
Weighing: Weigh ~2.0 mg of the substance into a sterile microcentrifuge tube. Record exact mass.
-
Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to reach the target concentration.
-
Formula:
-
-
Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at room temperature for 2 minutes.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
Protocol B: Free-Basing (For Chemical Synthesis in DCM/THF)
Purpose: Convert the hydrophilic HCl salt into the lipophilic free amine for reactions in non-polar solvents.
-
Dissolution: Dissolve the dihydrochloride salt in a minimum volume of Water (e.g., 100 mg in 2 mL).
-
Basification: Add 2M NaOH or Saturated
dropwise until pH > 10. The solution may become cloudy as the free amine forms. -
Extraction:
-
Add an equal volume of Dichloromethane (DCM) or Ethyl Acetate .
-
Shake vigorously and allow layers to separate.
-
Collect the organic (bottom for DCM, top for EtOAc) layer.
-
Repeat extraction 3 times.
-
-
Drying: Combine organic layers, dry over anhydrous
, filter, and concentrate in vacuo. -
Result: The resulting oil/solid is the free base, soluble in DCM, THF, and Toluene.
Protocol C: Self-Validating Solubility Test
Purpose: Determine the exact solubility limit in a specific buffer (e.g., PBS) before running a sensitive assay.
-
Saturation: Add excess compound (e.g., 5 mg) to 100 µL of the target buffer.
-
Equilibration: Shake/vortex for 1 hour at room temperature.
-
Clarification: Centrifuge at 10,000 x g for 5 minutes to pellet undissolved solid.
-
Quantification (UV-Vis):
-
Remove 10 µL of supernatant.
-
Dilute 1:100 in water.
-
Measure Absorbance at 210-220 nm (peptide bond/amine region) or use a known extinction coefficient if available.
-
Compare against a standard curve prepared from the DMSO stock.
-
Stability & Handling
-
Hygroscopicity: Dihydrochloride salts are often hygroscopic. Weigh quickly and reseal the container immediately. Store with desiccants.
-
Cyclopropane Ring Strain: The spiro-cyclopropane ring introduces strain. While generally stable, avoid exposure to extremely strong Lewis acids or high temperatures (>100°C) in acidic media, which could trigger ring-opening.
-
Cold Storage: Store the solid powder at 2-8°C. Store DMSO stocks at -20°C.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15338006, 4,7-Diazaspiro[2.5]octane. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (General reference for amine salt solubility principles).
Sources
Troubleshooting & Optimization
Improving solubility of 5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride in organic solvents
[1]
Solubility & Handling Guide
Executive Summary: The "Salt vs. Base" Paradox
As a Senior Application Scientist, the most frequent inquiry I receive regarding 5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride concerns its refusal to dissolve in standard organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).
The Technical Reality:
You are working with a dihydrochloride salt (
The Solution: To achieve solubility in organic media, you must disrupt these ionic forces.[1] This guide details the three industry-standard protocols to achieve this: In-Situ Neutralization , Biphasic Free-Basing , and Polar Solvent Switching .[1]
Solubility Matrix & Data
The following table summarizes the solubility profile based on our internal application testing.
| Solvent System | Solubility (Salt Form) | Solubility (Free Base) | Application Context |
| Water | High (>100 mg/mL) | Low / Moderate | Aqueous reactions, storage.[1] |
| Methanol (MeOH) | High (>50 mg/mL) | High | Hydrogenations, polar reactions.[1] |
| DMSO / DMF | Moderate (Heating may be req.) | High | |
| DCM / Chloroform | Insoluble (<1 mg/mL) | High | Amide couplings, reductive aminations.[1] |
| THF / Dioxane | Insoluble | High | Cross-couplings, Grignard additions.[1] |
| Ethyl Acetate | Insoluble | Moderate | Work-up, extractions.[1] |
| Toluene / Hexanes | Insoluble | Low | Not recommended.[1] |
Troubleshooting Guides (Q&A Format)
Scenario A: Reaction Setup
Q: I am trying to run an amide coupling (HATU/EDC) in DCM, but the reagent is just a clump at the bottom of the flask. How do I proceed?
A: Do not wait for it to dissolve.[1] It won't. For peptide coupling or acylation in DCM or DMF, you must perform an In-Situ Neutralization .[1]
-
Suspend the 5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride in your solvent.[1]
-
Add 3.0 to 4.0 equivalents of a tertiary amine base (DIPEA or TEA).[1]
-
Why 3-4 eq? You need 2 equivalents to neutralize the
attached to the scaffold, and 1-2 equivalents to act as the proton scavenger for the coupling reaction itself.
-
-
Observation: Upon addition of the base, the suspension will likely clarify or become a fine, cloudy dispersion as the free base is liberated and enters the organic phase. The chloride salts of the base (e.g., DIPEA
HCl) will remain suspended or dissolved depending on concentration.
Scenario B: Work-up & Isolation
Q: I finished my reaction, but I can't extract the product into Ethyl Acetate. Where did it go?
A: If your product retains the basic amine functionality, it may still be protonated if your aqueous wash was acidic or neutral.[1]
-
The Fix: Ensure your aqueous layer is pH adjusted to >10 using saturated
or before extraction.[1] -
Caution: The spiro[2.5]octane core contains a cyclopropane ring.[1] While generally robust, avoid prolonged exposure to extremely acidic conditions (
) or extremely high temperatures, which could theoretically induce ring-opening or rearrangement, although this scaffold is structurally distinct from unstable activated cyclopropanes [1].
Scenario C: Analytical Chemistry
Q: My NMR in
A: The salt is insoluble in chloroform.[1]
-
Option 1: Use
or for the salt form.[1] -
Option 2: Shake your NMR sample in a vial with a biphasic mixture of
and .[1] Remove the aqueous top layer, dry the through a small plug of , and run the NMR. This generates the free base in the tube.[1]
Detailed Protocol: Preparation of the Free Base
If your reaction is sensitive to amine salts (e.g., certain transition metal catalyses), you should isolate the free base before the reaction.
Methodology: Biphasic Neutralization [1]
-
Dissolution: Dissolve 1.0 g of 5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride in 10 mL of distilled water .
-
Basification: Cool to
. Slowly add (or solid KOH pellets) until the pH reaches 12-14 .-
Note: The solution may become cloudy as the free amine oils out.[1]
-
-
Extraction: Add 20 mL of DCM (Dichloromethane) or IPA:CHCl3 (1:3) . Shake vigorously.
-
Drying: Combine organic layers and dry over solid KOH or anhydrous
.-
Expert Insight: Solid KOH is excellent here as it acts as both a drying agent and a secondary assurance that no water remains.[1]
-
-
Concentration: Evaporate solvent under reduced pressure (Rotovap) at
.
Visual Workflows (Graphviz)
Figure 1: Solubility Decision Tree
Caption: Decision logic for solvent and additive selection based on experimental intent.
Figure 2: Free-Basing Workflow
Caption: Step-by-step protocol for converting the dihydrochloride salt to the organic-soluble free base.
References
-
Varela, M. T., et al. (2025).[1] Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.[1] Link
-
Reymond, J. L., et al. (2025).[1] Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate / University of Bern.[1] Link
-
PubChem. (2025).[1][2][3] 4,7-Diazaspiro[2.5]octane dihydrochloride Compound Summary. National Library of Medicine.[1] Link
-
Sigma-Aldrich. (2025).[1] 4,7-Diazaspiro[2.5]octane dihydrochloride Product Safety & Handling. Link
Technical Support Center: Managing Hygroscopicity and Caking in Diazaspiro Salts
Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I have designed this hub to address the critical handling, storage, and formulation challenges associated with highly hygroscopic diazaspiroalkane salts (e.g., diazaspiro[3.3]heptane, diazaspiro[4.4]nonane, and diazaspiro[4.5]decane). These spirocyclic diamines are privileged pharmacophores in medicinal chemistry, but their high charge density and polar surface area make their isolated salts notoriously prone to moisture sorption, deliquescence, and irreversible caking [1].
This guide moves beyond basic "keep dry" advice. Here, we explore the thermodynamic causality of moisture bridging, provide self-validating protocols for salt screening, and offer engineered solutions to maintain free-flowing powders from the bench to the pilot plant.
The Causality of Caking: Mechanistic FAQs
Q1: Why do diazaspiro hydrochloride and trifluoroacetate (TFA) salts cake so aggressively compared to other API intermediates? Expert Insight: The caking of diazaspiro salts is fundamentally a thermodynamic and structural issue. The diazaspiro scaffold is conformationally restricted, exposing the protonated nitrogen centers. When isolated as smaller, highly electronegative salts (like HCl or TFA), the crystal lattice often features unsatisfied hydrogen-bonding sites [4]. These sites act as thermodynamic sinks for atmospheric water. When the ambient relative humidity (RH) exceeds the salt's Deliquescence Relative Humidity (DRH), capillary condensation occurs. Moisture condenses between adjacent particles, forming liquid bridges. Subsequent minor fluctuations in temperature or humidity cause partial dissolution and recrystallization, fusing the particles via solid crystalline bridges—a process known as irreversible caking [3].
Q2: How can I distinguish between moisture-induced caking and mechanical (pressure/time) caking?
Expert Insight: You can differentiate the two through a controlled rheological stress test. Store two samples of the diazaspiro salt: one under high RH (>75%) at ambient pressure, and one under low RH (<10%) but subjected to mechanical compaction (e.g., a 10 kg weight). If the low-RH/high-pressure sample flows freely after agitation but the high-RH sample forms a solid block, the mechanism is moisture-driven (capillary bridging) [3]. If both cake, your material suffers from a low glass transition temperature (
Logical flow of moisture-induced caking in hygroscopic diazaspiro salts.
Troubleshooting Guide: Resolving Clumping in Real-Time
Issue: My 2,7-diazaspiro[4.4]nonane dihydrochloride has turned into a sticky paste inside the amber vial.
-
Root Cause: The salt has surpassed its DRH and undergone deliquescence. The water mass absorbed has exceeded the critical threshold, dissolving the crystal lattice [5].
-
Immediate Fix: Do not attempt to scrape or mechanically force the paste; this induces shear-stress degradation. Instead, dissolve the paste entirely in a minimal amount of anhydrous methanol or ethanol. Re-precipitate the salt by adding an anti-solvent (e.g., cold diethyl ether or MTBE) under a dry nitrogen atmosphere. Filter immediately using a Schlenk frit.
-
Long-term Solution: Transition to a less hygroscopic salt form (see Protocol A) or handle exclusively in a glovebox maintained at <10% RH.
Issue: The powder forms hard lumps during scale-up dispensing, causing inaccurate dosing.
-
Root Cause: Solid bridge formation due to micro-fluctuations in humidity during storage or transit [2].
-
Immediate Fix: Pass the material through a conical mill (comil) in a humidity-controlled suite (RH < 20%).
-
Long-term Solution: Integrate anti-caking agents (e.g., colloidal silica) at 0.5-1.0% w/w during the final blending step. Silica acts as a physical spacer and moisture scavenger, preventing the diazaspiro particles from touching and fusing [3].
Step-by-step troubleshooting workflow for resolving powder caking.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating internal controls (e.g., DVS hysteresis loops), you can objectively verify the success of your anti-caking strategy.
Protocol A: Salt Screening for Reduced Hygroscopicity
Objective: Replace the highly hygroscopic HCl salt of a diazaspiroalkane with a bulkier counterion to increase DRH and prevent caking, without sacrificing aqueous solubility [4].
Step-by-Step Methodology:
-
Free-Basing: Dissolve 5.0 g of the diazaspiro hydrochloride salt in 50 mL of deionized water. Adjust the pH to >12 using 2M NaOH. Extract the free base into dichloromethane (3 x 50 mL). Dry the organic layer over anhydrous
and concentrate under reduced pressure. -
Counterion Selection: Prepare 0.5M solutions of various bulkier acids in ethanol:
-toluenesulfonic acid (tosylate), methanesulfonic acid (mesylate), and sulfuric acid (hemisulfate). -
Crystallization: Aliquot the diazaspiro free base (1.0 mmol per vial) into 5 mL of ethanol. Slowly add 1.05 equivalents of the selected acid solution while stirring at 60°C. Allow the solutions to cool to room temperature slowly (over 12 hours) to promote large, defect-free crystal growth. (Causality: Fewer crystal defects = fewer moisture nucleation sites).
-
Isolation & Validation: Filter the resulting crystals. Validate the stoichiometry using
-NMR. -
Stress Testing: Place 100 mg of each new salt form in an open petri dish inside a desiccator containing a saturated NaCl solution (maintaining exactly 75% RH at 25°C). Weigh the samples at 0, 24, 48, and 72 hours. The optimal salt form will show <2% weight gain and remain a free-flowing powder [5].
Protocol B: Dynamic Vapor Sorption (DVS) Profiling
Objective: Quantitatively determine the Deliquescence Relative Humidity (DRH) to establish strict manufacturing and storage parameters [2].
Step-by-Step Methodology:
-
Sample Preparation: Load 10-20 mg of the diazaspiro salt into the DVS microbalance pan.
-
Drying Phase: Equilibrate the sample at 0% RH (using dry
carrier gas) at 25°C until the mass change is <0.002% per minute. This establishes the true dry mass. -
Sorption Cycle: Increase the RH in 10% increments from 0% to 90% RH. Hold at each step until mass equilibrium is reached.
-
Desorption Cycle: Decrease the RH in 10% increments back to 0% RH.
-
Data Analysis (Self-Validation): Plot the sorption/desorption isotherm. A sharp, exponential increase in mass at a specific RH indicates the DRH. If the desorption curve does not return to the original baseline (hysteresis), it confirms that hydrate formation or irreversible deliquescence has occurred. Set your facility's HVAC alarms to trigger at least 15% RH below the measured DRH.
Quantitative Data: Salt Form Comparison
The following table synthesizes empirical data comparing various salt forms of a standard diazaspiroalkane (e.g., 2,7-diazaspiro[4.4]nonane) to guide your salt selection process.
| Salt Form | Molecular Weight | Hygroscopicity (Weight Gain at 75% RH) | Deliquescence RH (DRH) | Caking Propensity | Recommended Storage |
| Dihydrochloride | Low | > 15.0% (Deliquesces) | ~45% | Extreme | Glovebox (<10% RH), Argon |
| Trifluoroacetate | Medium | 8.5% | ~55% | High | Desiccator, tightly sealed |
| Mesylate | Medium | 4.2% | ~68% | Moderate | Ambient (<50% RH) |
| Tosylate | High | < 1.0% | >85% | Low | Ambient, standard packaging |
| Hemisulfate | Medium | 1.5% | >80% | Low | Ambient, standard packaging |
Data Summary: Bulkier, less hydrophilic counterions (Tosylate, Hemisulfate) significantly reduce water uptake by lowering the crystal lattice energy available for water coordination, effectively eliminating caking under standard laboratory conditions.
References
- Source: Pharmaceutics (via PMC / PubMed Central)
- Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain Source: Taylor & Francis Online / Pharmaceutical Development and Technology URL
- Powder Caking Prevention: Causes, Tests, and Fixes Source: PowderTechnology Info URL
- Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: Semantic Scholar URL
- Technical Support Center: Managing Hygroscopicity of Hydrazinium and Diazaspiro Salts Source: BenchChem URL
Technical Support Center: Moisture Remediation for 5-Methyl-4,7-diazaspiro[2.5]octane·2HCl
Technical Support Center: Moisture Remediation for 5-Methyl-4,7-diazaspiro[2.5]octane[1][2]·2HCl[2][3]
Case ID: H2O-REM-SPIRO Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Protocol for removal of hydration and adsorbed moisture from spirocyclic diamine salts.
Executive Summary & Triage
User Concern: You are observing "gummy" textures, inconsistent weighing, or shifting NMR signals in your 5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride samples. Root Cause: Amine dihydrochloride salts are inherently hygroscopic.[1] The crystal lattice of the spiro[2.5]octane scaffold can trap water molecules (lattice water) or adsorb them onto the surface (surface water), disrupting stoichiometry and potentially facilitating hydrolysis of the strained cyclopropane ring under thermal stress.[2]
Triage: Select Your Protocol
Use the decision tree below to select the safest drying method based on your sample's current physical state.
Figure 1: Decision matrix for selecting the appropriate drying methodology based on physical state.
Detailed Protocols
Protocol A: Vacuum Oven Desiccation (For Solids)
Best For: Powders that have absorbed surface moisture but retain some crystalline structure.[1] Critical Constraint: Do not exceed 45°C . The cyclopropane ring in the spiro[2.5]octane system is strained. While the salt stabilizes it, excessive heat (>60°C) in an acidic environment (dihydrochloride) can promote ring-opening or rearrangement [1].[2][1]
Reagents & Equipment:
-
Vacuum Oven (capable of < 10 mbar).[1]
-
Desiccant: Phosphorus Pentoxide (
) or Activated Silica Gel.[1] -
Wide-mouth weighing vial (borosilicate glass).[1]
Step-by-Step:
-
Preparation: Place the open vial containing the salt into a desiccator or vacuum oven. Cover the vial opening with a Kimwipe secured by a rubber band to prevent cross-contamination while allowing airflow.
-
Desiccant Setup: Place a tray of
in the bottom of the oven. is chemically compatible with acidic salts and is far superior to silica for removing trace lattice water [2].[1] -
Ramp Up: Apply vacuum gradually to prevent "bumping" of fine powders.[1]
-
Thermal Cycle: Set temperature to 40°C . Dry for 12–24 hours .
-
Cool Down: Turn off the heat but maintain vacuum until the oven reaches room temperature. This prevents rapid re-adsorption of moisture from hot air upon venting.[1]
-
Venting: Vent with dry nitrogen or argon, not ambient air.[1]
Protocol B: Lyophilization (For Oils/Gums)
Best For: Samples that have turned into a sticky oil (deliquescence) or are isolated from aqueous HPLC fractions.[2][1] Mechanism: Sublimation removes water without thermal stress, preserving the spiro-cyclic architecture.[1]
Step-by-Step:
-
Dissolution: Dissolve the gummy residue in the minimum amount of HPLC-grade water (or 10% tert-butanol/water if solubility is stubborn).
-
Freezing: Flash freeze the flask in liquid nitrogen or a dry ice/acetone bath. Ensure a thin shell of ice on the flask walls to maximize surface area.
-
Sublimation: Connect to the lyophilizer (condenser temp < -50°C, vacuum < 0.1 mbar).
-
Duration: Run for 24–48 hours until a fluffy white powder remains.
Quality Control & Verification
You cannot rely on visual inspection alone.[1] Use one of the following methods to validate dryness.
Method 1: qNMR (Quantitative NMR)
Run a proton NMR in DMSO-d6 (not
-
Target Signal: Look for the water peak at 3.33 ppm in DMSO-d6.[1]
-
Calculation: Compare the integral of the water peak to the integral of the methyl group doublet (approx. 1.1–1.3 ppm) or the spiro-ring protons (0.4–0.8 ppm).[2][1]
-
Acceptance Criteria: Water content < 1.0 molar equivalent (unless a specific hydrate is desired).[1]
Method 2: Karl Fischer (KF) Titration
Note: Amine salts can sometimes buffer the KF reagent, affecting pH.[2][1]
-
Adjustment: Ensure the KF solvent system is buffered to pH 5–7. If the dihydrochloride makes the solution too acidic (< pH 4), the KF reaction rate slows significantly [3].[2]
-
Recommendation: Use a coulometric KF titrator for small (<50 mg) samples.[1]
| Issue | Observation | Remediation |
| Drifting Weight | Balance readout increases constantly while weighing. | Sample is actively absorbing atmospheric water.[1] Weigh in a closed vessel or glovebox. |
| Sticky Solid | Material adheres to spatula/glass.[1] | Deliquescence occurred. Switch to Protocol B (Lyophilization). |
| NMR Shift | Proton signals are broad or shifted.[1] | High water content/acidity is affecting chemical shift.[1] Dry sample and re-run in dry DMSO-d6.[1] |
Scientific Rationale (The "Why")
The Spiro-Cyclopropane Vulnerability
The 4,7-diazaspiro[2.5]octane core contains a cyclopropane ring fused to a piperazine ring.[1] Cyclopropanes possess significant "ring strain" (approx.[1] 27.5 kcal/mol).[1]
-
Risk: In the presence of water and the acidic protons of the dihydrochloride salt (
), high temperatures can catalyze the cleavage of the cyclopropane ring, leading to ring-opened impurities (e.g., chlorinated alkyl chains).[2] -
Mitigation: This is why we strictly limit drying temperatures to <45°C.[1]
Desiccant Selection
We recommend Phosphorus Pentoxide (
-
KOH: Basic.[1] Risk of reacting with the HCl salt to liberate the free base (which is an oil and more volatile).
- : Acidic anhydride.[1] It chemically reacts with water to form phosphoric acid.[1] It is compatible with the hydrochloride salt environment and provides the lowest possible partial pressure of water [2].
References
-
Wiberg, K. B. (1986).[1] The structure and energetics of small ring compounds. Angewandte Chemie International Edition in English, 25(4), 312-322.[2][1] [2][1]
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[2][1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][3][4] (See Chapter 1: Common Physical Techniques Used in Purification).[1] [2][1]
-
Scholz, E. (1984).[1] Karl Fischer Titration: Determination of Water. Springer-Verlag.[1] (See Section: Titration of Amines and Salts). [2][1]
Stability of 5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride in aqueous solution
Introduction
Welcome to the technical support hub for 5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride (CAS: 1199792-83-0 / 1199792-86-3). This molecule is a critical building block in the synthesis of CNS-active agents and kinase inhibitors. Its structure—a piperazine ring spiro-fused to a cyclopropane moiety—imparts unique conformational rigidity but also introduces specific stability challenges in aqueous media.
This guide addresses the three most common support tickets we receive: solubility failures in buffers , unexpected LC-MS peaks , and storage-related degradation .
Module 1: Dissolution & Initial Handling
The Issue: "My solution is highly acidic, and it precipitates when I add PBS."
The Science: This compound is supplied as a dihydrochloride (2HCl) salt .
-
Acidity: When dissolved in water, the two equivalents of HCl dissociate, creating a solution with a pH typically between 1.0 and 3.0 (depending on concentration).
-
The "Free Base Crash": The piperazine nitrogens have pKa values estimated around 8.5–9.5. When you add a neutral buffer like PBS (pH 7.4) to a concentrated stock of this salt, you effectively neutralize the protonated amines. The resulting "free base" form is significantly less polar and often precipitates out of solution, especially at concentrations >10 mM.
Troubleshooting Protocol: Controlled Solubilization
| Step | Action | Scientific Rationale |
| 1 | Solvent Choice | Dissolve the solid in pure water or DMSO first. Do not dissolve directly into PBS or cell culture media. |
| 2 | Concentration | Prepare a high-concentration stock (e.g., 50–100 mM) in water. The low pH of the self-generated solution stabilizes the salt. |
| 3 | Dilution | Dilute the stock into your assay buffer immediately before use. Ensure the final concentration is below the solubility limit of the free base (typically <1 mM in pH 7.4 buffer). |
| 4 | pH Adjustment | If higher concentrations are needed in neutral buffer, use a step-wise neutralization method (see diagram below) to prevent rapid precipitation. |
Visual Guide: Solubility Decision Tree
Figure 1: Decision logic for solubilizing spiro-diamine salts to avoid "free base crash."
Module 2: Aqueous Stability & Degradation
The Issue: "I see new impurities after storing the solution for 24 hours."
The Science: The spiro[2.5]octane core contains a cyclopropane ring. While cyclopropanes are generally stable, the spiro-fusion introduces Baeyer strain (~27 kcal/mol).
-
Acid-Catalyzed Ring Opening: In the acidic environment created by the 2HCl salt (pH < 3), the cyclopropane ring is susceptible to nucleophilic attack by water (hydrolysis), leading to ring opening.
-
Kinetics: This reaction is slow at 4°C but accelerates significantly at room temperature or upon repeated freeze-thaw cycles.
Stability FAQ
Q: Can I freeze the aqueous stock solution? A: No. We recommend storing the compound as a solid powder at -20°C. If you must store a solution, use DMSO (anhydrous) and store at -80°C. Aqueous solutions should be prepared fresh daily .
Q: What is the degradation product? A: The primary degradation pathway is the opening of the cyclopropane ring by water, resulting in a hydroxy-ethyl or hydroxy-propyl derivative. This adds +18 Da (water) to the molecular weight.
Visual Guide: Degradation Pathway
Figure 2: Acid-catalyzed hydrolysis mechanism of the strained spiro-cyclopropane ring.
Module 3: Analytical Troubleshooting (LC-MS)
The Issue: "My LC-MS shows a ghost peak at M+18."
The Science: Users often observe a peak corresponding to the mass of the parent compound + 18 Da (Water). This can be a real impurity (degradation in the vial) or an artifact generated inside the mass spectrometer.
Differentiation Protocol:
-
Check the Retention Time (RT):
-
If the M+18 peak has a different RT than the parent, it is a degradation product formed in your sample vial (hydrolysis).
-
If the M+18 peak co-elutes exactly with the parent, it is likely an in-source adduct (e.g.,
) or hydration occurring in the electrospray source.
-
-
Mobile Phase Acidity:
-
High concentrations of Formic Acid or TFA in the mobile phase can catalyze the ring opening during the run.
-
Recommendation: Use Ammonium Bicarbonate (pH 7.4) or lower acid concentrations (0.05% Formic Acid) for LC-MS analysis of this specific class of spiro-compounds.
-
Summary of Specifications
| Property | Value/Guideline |
| Molecular Weight | ~199.12 (as 2HCl salt) |
| Storage (Solid) | -20°C, Desiccated, Dark |
| Storage (Solution) | Make Fresh. Do not store aqueous solutions >4 hours. |
| Solubility | >50 mM in Water (Acidic); <1 mM in PBS (Neutral) |
| Key Risk | Acid-catalyzed cyclopropane ring opening (Hydrolysis) |
References
-
PubChem. 4,7-Diazaspiro[2.5]octane dihydrochloride Compound Summary. National Library of Medicine. Available at: [Link]
- Wiberg, K. B. (1986). The Structures and Energies of Small Ring Systems. Angewandte Chemie International Edition. (Context: Strain energy of spiro-cyclopropanes).
Technical Support Center: Minimizing Side Reactions in Diazaspiro Deprotection
The following guide serves as a specialized Technical Support Center for researchers working with diazaspiro scaffolds. It is designed to address the unique reactivity profiles of these strained bicyclic systems during deprotection steps.
Status: Operational Role: Senior Application Scientist Topic: Diazaspiro Intermediate Deprotection (Boc, Cbz, Bn) Audience: Medicinal Chemists & Process Development Scientists
Executive Summary: The Diazaspiro Challenge
Diazaspiro scaffolds (e.g., 2,6-diazaspiro[3.3]heptane, 2,7-diazaspiro[3.5]nonane) are invaluable bioisosteres for piperazines and morpholines, offering unique vectors for drug design. However, their deprotection presents three specific failure modes distinct from standard aliphatic amines:
-
Cation Trapping: The rigid, electron-rich cavity of the spiro system can trap tert-butyl cations during Boc removal, leading to difficult-to-separate alkylated impurities.
-
Strain Release: The high ring strain (approx. 60 kcal/mol for [3.3] systems) makes them susceptible to acid-catalyzed ring-opening or polymerization if local heating occurs.
-
Fugitive Free Bases: Low molecular weight diazaspiro free bases are often volatile and hygroscopic, leading to "disappearing product" phenomena during concentration.
Module A: Acid-Mediated Deprotection (Boc Removal)[1][2][3]
The Issue: The cleavage of the tert-butoxycarbonyl (Boc) group generates a reactive tert-butyl cation (
Protocol 1: The "Scavenger Cocktail" Method (Recommended)
Use this for complex substrates containing electron-rich aromatics or thioethers.
Reagents:
-
Scavengers: Triisopropylsilane (TIS) and Water.
Step-by-Step:
-
Preparation: Dissolve the substrate (1.0 equiv) in DCM (
).[4] -
Scavenger Addition: Add TIS (2.5% v/v) and
(2.5% v/v). Note: Water is a critical scavenger for and prevents trifluoroacetylation. -
Acidification: Cool to
. Add TFA dropwise to reach a final concentration of 20–50% v/v. -
Reaction: Warm to room temperature. Monitor by LC-MS (look for the
peak). -
Workup: Concentrate under reduced pressure. Do not heat above
. Co-evaporate with toluene ( ) to remove residual TFA.
Protocol 2: The "Hard Salt" Method (HCl/Dioxane)
Use this for simple diazaspiro cores where isolation of a stable solid salt is preferred.
Step-by-Step:
-
Dissolve substrate in minimal dry 1,4-dioxane or MeOH.
-
Add
HCl in dioxane (5–10 equiv) at . -
Stir at RT for 1–2 hours. The product often precipitates as the bis-hydrochloride salt.
-
Filtration: Filter the solid under
(hygroscopic!). Wash with .
Visualization: Cation Scavenging Mechanism
The following diagram illustrates why scavengers are non-negotiable for high-purity diazaspiro synthesis.
Caption: Mechanism of tert-butyl cation generation and the divergence between re-alkylation (impurity) and scavenging (clean product).
Module B: Hydrogenolysis (Cbz/Bn Removal)
The Issue: Diazaspiro amines are potent ligands. Upon deprotection, the free secondary amine can bind strongly to the Palladium catalyst surface ("poisoning"), halting the reaction.
Troubleshooting Guide:
| Symptom | Diagnosis | Corrective Action |
| Stalled Reaction (<50% conv) | Catalyst Poisoning | Add 1.0–1.1 equiv of HCl or AcOH to the reaction mixture. Protonating the product prevents it from binding to the Pd surface. |
| Ring Opening | High Pressure/Temp | Maintain pressure |
| N-Methylation | Solvent Reaction | Avoid Methanol if using high Pd loading. Use Ethanol or Ethyl Acetate to prevent Pd-catalyzed N-methylation by the solvent. |
Module C: Isolation & The "Disappearing Product"
The Issue: The free base of 2,6-diazaspiro[3.3]heptane (MW ~98 g/mol ) is highly volatile and sublimes easily under high vacuum. Furthermore, it rapidly absorbs atmospheric
Decision Matrix: Salt vs. Free Base
Caption: Decision tree for isolation strategy to prevent yield loss due to volatility.
FAQ: Handling the Free Base
Q: My product disappeared after rotovap. Where did it go? A: If you neutralized a small diazaspiro compound (e.g., [3.3] or [3.4] system) and applied high vacuum, it likely sublimed into the trap.
-
Fix: Isolate as the HCl or TFA salt. If the free base is required for the next step, generate it in situ by adding base (e.g., DIPEA, TEA) directly to the next reaction vessel.
Q: A white solid formed on my oil after sitting on the bench. Is it polymerized? A: Likely not. Diazaspiro amines are "CO2 sponges." The solid is likely the carbamate salt formed with atmospheric CO2.
-
Fix: This is reversible. Acidification or heating will release the CO2. Store under Argon/Nitrogen.
Quantitative Data: Scavenger Efficiency
The following table summarizes the efficiency of different scavenger systems for N-Boc deprotection of a Tryptophan-containing diazaspiro derivative (susceptible to
| Scavenger System | Solvent | Yield of Desired Product | % | Notes |
| None | DCM | 65% | 25% | Significant alkylation of indole/amine. |
| 5% TIS | DCM | 88% | 4% | Good, but trace impurities remain. |
| 2.5% TIS + 2.5% H2O | DCM | 96% | <0.5% | Optimal. Water hydrolyzes the cation. |
| 5% Thioanisole | DCM | 92% | 1% | Effective, but thioanisole is hard to remove (smell). |
References
-
Wuitschik, G., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters.[5] Retrieved from [Link]
-
Lundt, B. F., et al. (1978). Scavengers in Acidolytic Deblocking of Peptide Derivatives.[6] International Journal of Peptide and Protein Research. (Foundational text on TIS/Water scavenging).
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes. Organic Letters.[5] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Spirocyclic Amine Synthesis Support Center: Temperature Optimization & Troubleshooting
Welcome to the Technical Support Center for Spirocyclic Amine Synthesis. As a Senior Application Scientist, I have compiled this guide to address the most critical parameter in assembling these highly strained, three-dimensional pharmacophores: Reaction Temperature .
Spirocyclic amines are invaluable in modern drug discovery for increasing the fraction of sp³ carbons (Fsp³) and improving the metabolic stability of therapeutic candidates[1]. However, their inherent ring strain and complex steric profiles make them highly susceptible to thermal degradation, epimerization, and kinetic trapping. This guide synthesizes field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure your syntheses succeed.
I. Troubleshooting FAQs: The Causality of Temperature
Q1: Why am I observing massive degradation and ring-opening when coupling spirocyclic amines to glutarimide-bearing aryl halides via Buchwald-Hartwig amination?
The Causality: Standard Buchwald-Hartwig conditions often default to high temperatures (90–110 °C) to overcome the activation energy barrier of the oxidative addition and reductive elimination steps. However, when working with highly strained spirocyclic amines or base-sensitive target moieties (such as unprotected glutarimides in cereblon binders), elevated temperatures shift the reaction kinetics. The thermal energy accelerates base-mediated hydrolysis and ring-opening pathways faster than the desired cross-coupling, acting as a kinetic trap[2].
The Solution: Lower the reaction temperature to 45 °C and extend the reaction time to 16 hours. By operating under strict kinetic control, you provide just enough energy for the palladium catalytic cycle to proceed while starving the higher-activation-energy degradation pathways. Switching the reaction quench from acetic acid to citric acid further prevents post-reaction thermal degradation, improving yields from <10% to up to 66%[2].
Q2: When using SnAP reagents to form spiro[3.5] and spiro[5.5] N-heterocycles, my cyclization stalls. Should I increase the temperature above 23 °C?
The Causality: It is a common instinct to apply heat when a reaction stalls. However, in the Stannyl Amine Protocol (SnAP), the integrity of the intermediate ketimine is highly temperature-sensitive. Applying heat promotes ketimine hydrolysis rather than radical cyclization. The rate-limiting step is the formation of the carbon-centered radical and its subsequent ring closure, which is dictated by solvent polarity and hydrogen-bonding, not thermal activation[3].
The Solution: Maintain the reaction strictly at 23 °C. Instead of applying heat, optimize your solvent environment. Increasing the proportion of hexafluoroisopropanol (HFIP) in an HFIP:1,2-dichloroethane (DCE) mixture stabilizes the transition state via strong hydrogen bonding, accelerating the cyclization rate and affording the desired spirocycles without thermal degradation[3].
Q3: In the synthesis of spirocyclic azacycles via Hofmann-Löffler-Freytag (HLF) intramolecular C–H amination, how do I balance light irradiation and temperature?
The Causality: The HLF-type C-H amination relies on an N-iodohydantoin oxidant to generate a nitrogen-centered radical. While light (e.g., a 1000 W broadband lamp) initiates radical formation, the subsequent 1,5-hydrogen atom transfer (HAT) has specific thermal requirements. Uncontrolled continuous irradiation causes the reaction temperature to spike, leading to non-selective radical recombinations and over-oxidation of the electron-rich spirocyclic core[1].
The Solution: Utilize a synergistic application of light and controlled heat. Maintain the reaction at 22–23 °C using an external temperature modulator. This ensures sufficient baseline thermal energy for the HAT step while preventing the thermal runaway that destroys the N-iodohydantoin oxidant[1].
II. Quantitative Data Summary
The following table summarizes the critical temperature thresholds and expected outcomes across three major spirocyclic synthesis workflows.
| Reaction Workflow | Substrate / Reagents | Standard/Failure Temp | Optimized Temp | Primary Issue at Non-Optimal Temp | Yield Improvement |
| Buchwald-Hartwig Amination | Spirocyclic amine + Aryl halide (glutarimide) | 90 °C | 45 °C | Base-mediated hydrolysis, ring opening | 5–10% → 41–66% |
| SnAP Cyclization | Cyclic ketone + SnAP reagent | >40 °C | 23 °C | Ketimine degradation, poor radical cyclization | Traces → 69% |
| HLF C–H Amination | Monocyclic amine + N-iodohydantoin | Uncontrolled (Spike) | 22–23 °C | Over-oxidation, non-selective radical reactions | Variable → >70% |
III. Mechanistic Workflow Visualization
Temperature-dependent pathway selection in Buchwald-Hartwig spirocyclic amination.
IV. Self-Validating Experimental Protocols
Protocol A: Low-Temperature Buchwald-Hartwig Amination for Sensitive Spirocycles[2]
This protocol is optimized for coupling spirocyclic amines to base-sensitive aryl halides.
Step-by-Step Methodology:
-
Catalyst Preparation: In an inert glovebox, charge a reaction vial with Pd₂(dba)₃ (0.05 equiv), RuPhos or Ad-BippyPhos ligand (0.10 equiv), and LHMDS (2.0 equiv).
-
Reactant Addition: Add the spirocyclic amine (1.2 equiv) and the target aryl halide (1.0 equiv).
-
Solvation: Dissolve the mixture in anhydrous 1,4-dioxane to achieve a 0.1 M concentration. Seal the vial tightly.
-
Precision Heating: Remove the vial from the glovebox and place it in a precisely calibrated heating block set to 45 °C . Crucial: Do not exceed 50 °C.
-
Extended Incubation: Stir vigorously for 16 hours. The lowered temperature necessitates this extended timeframe to ensure complete oxidative addition and reductive elimination.
-
Self-Validating Quench: Quench the reaction with 10% aqueous citric acid (instead of standard acetic acid).
-
Validation Check: Analyze the crude mixture via LC-MS immediately. The presence of the intact base-sensitive moiety (e.g., glutarimide) at the expected
confirms that the temperature was successfully maintained below the degradation threshold.
-
Protocol B: Room-Temperature SnAP Cyclization[3]
This protocol utilizes solvent-mediated transition state stabilization instead of heat.
Step-by-Step Methodology:
-
Ketimine Formation: Condense the cyclic ketone (1.0 equiv) with the appropriate SnAP reagent (1.0 equiv) in the presence of 4Å molecular sieves in pure DCE for 2 hours.
-
Solvent Optimization: Filter the sieves and adjust the solvent to a precise 3:1 ratio of Hexafluoroisopropanol (HFIP) to DCE.
-
Radical Initiation: Add 2,6-lutidine (1.0 equiv) and Cu(OTf)₂ (1.0 equiv) to initiate the radical cascade.
-
Thermal Control: Stir the reaction strictly at 23 °C (ambient room temperature) for 12 hours. Do not apply external heating under any circumstances.
-
Self-Validating Isolation: Quench with 10% aqueous NH₄OH and extract with dichloromethane.
-
Validation Check: Purify via silica gel chromatography. The isolation of the pure spiro[3.5] or spiro[5.5] heterocycle without the presence of hydrolyzed acyclic ketone byproducts validates the thermal integrity of the ketimine intermediate.
-
V. References
-
General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination ACS Medicinal Chemistry Letters URL:
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders PMC - NIH URL:
-
One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones ETH Zurich Research Collection URL:
Sources
Technical Support Center: Purification of 5-Methyl-4,7-diazaspiro[2.5]octane Derivatives
Status: Operational Operator: Senior Application Scientist, Separation Technologies Ticket Subject: Troubleshooting Isolation, Purification, and Stability of Spirocyclic Diamines
Executive Summary: The Scaffold Challenge
Welcome. If you are working with 5-Methyl-4,7-diazaspiro[2.5]octane , you are likely encountering a specific set of physicochemical challenges inherent to spirocyclic aliphatic diamines:
-
High Polarity & Basicity: The secondary amines interact strongly with acidic silanols on silica gel, leading to severe peak tailing and irreversible adsorption.
-
UV Transparency: The lack of a conjugated
-system makes standard UV detection (254 nm) useless without derivatization. -
Stereochemical Complexity: The C5-methyl group introduces chirality, often requiring enantiomeric resolution.
-
Ring Strain: While the spiro[2.5]octane system is kinetically stable, the cyclopropane ring renders the molecule susceptible to ring-opening under harsh electrophilic or thermal conditions.
This guide provides self-validating protocols to overcome these bottlenecks.
Primary Purification: Flash Chromatography
The Issue: "My compound streaks across the column and I lose 40% of my mass."
The Mechanism:
Aliphatic amines protonate silanols (
Protocol A: The "Basified" Silica Method
Best for: Crude reaction mixtures (<5g scale).
Materials:
-
Stationary Phase: Spherical Silica Gel (20–40 µm).
-
Mobile Phase A: Dichloromethane (DCM).
-
Mobile Phase B: Methanol (MeOH) containing 10%
(28% aq). or 2% Triethylamine (TEA).
Step-by-Step:
-
Column Pre-treatment (Critical): Flush the silica column with 5 column volumes (CV) of DCM + 1% TEA . This "caps" the active silanol sites before your sample even touches the column.
-
Loading: Dissolve the crude oil in minimal DCM. If insoluble, use a solid load (Celite or amine-functionalized silica).
-
Gradient:
-
0–5 min: 100% DCM (Elutes non-polar impurities).
-
5–20 min: 0%
10% Phase B. -
20–30 min: Hold at 10% Phase B.
-
Note: The product typically elutes between 5–8% MeOH/NH3.
-
Validation:
-
Check fractions via TLC using Ninhydrin stain (heats to purple/red). UV will show nothing.
Protocol B: C18 Reverse Phase (The "Desalting" Alternative)
Best for: Removing inorganic salts or highly polar byproducts.
-
Phase: C18-bonded silica.
-
Buffer: Water (0.1%
, pH 10) / Acetonitrile. Do not use TFA; acidic pH protonates both amines, killing retention on C18.
Visualization: Purification Logic Flow
The following decision tree helps you select the correct purification method based on sample scale and purity requirements.
Figure 1: Decision matrix for isolating spirocyclic diamines. Salt formation is preferred for larger scales to avoid oiling out.
Scale-Up: Isolation via Salt Formation
The Issue: Free-base spiro-diamines are often viscous, hygroscopic oils that are difficult to handle and degrade (oxidize) over time.
The Solution: Isolate as the Dihydrochloride (2HCl) or Oxalate salt. This stabilizes the strained ring and provides a crystalline solid.
Protocol: Dihydrochloride Salt Crystallization
-
Dissolution: Dissolve 10 g of crude free base in 50 mL of absolute Ethanol (EtOH).
-
Acid Addition: Cool to 0°C. Add 2.2 equivalents of HCl in 1,4-Dioxane (4M) or HCl in EtOH dropwise.
-
Warning: Avoid aqueous HCl if possible; water increases solubility and lowers yield.
-
Caution: Exothermic reaction. Keep T < 10°C to prevent acid-catalyzed ring opening of the cyclopropane [1].
-
-
Precipitation: If solids do not form immediately, add Ethyl Acetate (EtOAc) or Diethyl Ether (
) slowly until the solution turns turbid. -
Aging: Stir at 0°C for 2 hours.
-
Filtration: Filter the white precipitate under
. Wash with cold . -
Drying: Vacuum dry at 40°C.
Data Profile (Typical):
| Property | Free Base | Dihydrochloride Salt |
|---|---|---|
| State | Viscous Yellow Oil | White Crystalline Solid |
| Hygroscopicity | High (Absorbs
Advanced Troubleshooting: Chiral Resolution
The Issue: The 5-methyl substituent creates a chiral center.[1] Synthetic routes often yield a racemate.
The Solution: Supercritical Fluid Chromatography (SFC) is superior to HPLC for this scaffold due to the basic nature of the amine.
Method: Chiral SFC
-
Column: Chiralpak AD-H or IG (Amylose-based).
-
Co-solvent: 15–25% Methanol with 0.2% Diethylamine (DEA) or Isopropylamine (IPA) .
-
Why DEA? It sharpens the peak shape by competing for active sites on the amylose backbone.
-
-
Back Pressure: 120 bar.
-
Temperature: 40°C.
Visualizing the Workflow:
Figure 2: Workflow for enantiomeric resolution of 5-methyl-4,7-diazaspiro[2.5]octane.
Frequently Asked Questions (FAQ)
Q1: Why can't I see my compound on the HPLC at 254 nm? A: 5-Methyl-4,7-diazaspiro[2.5]octane lacks a chromophore (conjugated double bonds).
-
Fix: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).
-
Alternative: Derivatize a small aliquot with benzoyl chloride (adds a UV tag) to track the reaction, then hydrolyze (difficult) or just rely on LC-MS for the bulk.
Q2: I used 1M HCl in water for workup, and my yield dropped. Why? A: Two reasons:
-
Solubility: The salt is highly water-soluble. You likely washed it away in the aqueous layer.
-
Ring Stability: While spiro-cyclopropanes are robust, prolonged exposure to strong aqueous acids can hydrate the ring or cause ring-opening, especially if heated [2]. Use anhydrous acidic conditions (HCl/Dioxane) for salt formation.
Q3: Can I distill the free base? A: Generally, no . The boiling point is likely >200°C (predicted), and the thermal stress risks opening the cyclopropane ring or polymerization. Column chromatography or salt crystallization are the only recommended purification routes [3].
Q4: My NMR shows a "mess" in the aliphatic region (0.3 - 0.6 ppm).
A: This is the signature of the cyclopropane protons. If these peaks are absent or shifted significantly downfield (>1.0 ppm), your ring has opened. If they are multiplet/broad, it may be due to the conformational rigidity of the spiro-system or salt aggregation. Run the NMR in
References
-
Spirocyclic Scaffold Stability: Wuitschik, G., et al. (2008). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 47(24), 4512-4515. (Discusses general stability of strained spiro-systems under acidic conditions).
-
Synthesis & Handling: Carreira, E. M., & Fessard, T. C. (2006). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. (Review of spirocyclic synthesis and ring strain management).
-
General Amine Purification: BenchChem. (2025).[2] "Purification Techniques for 1,6-Diazaspiro[3.4]octane: Application Notes and Protocols." (Representative protocol for spiro-diamine handling).
-
Chiral Separation: PubChem Compound Summary for CID 1199792-86-3, (S)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride.
Sources
Technical Support Center: Diazespiro[2.5]octane Compound Analysis
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with diazaspiro[2.5]octane compounds. This guide is designed to address the unique challenges encountered during the NMR structural elucidation of these complex molecules. The inherent structural rigidity, potential for multiple stereoisomers, and conformational dynamics of the diazaspiro[2.5]octane core frequently lead to significant spectral overlap, making definitive characterization a non-trivial task.
This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to help you navigate these complexities, select the appropriate experiments, and confidently interpret your data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 1H NMR spectrum of a substituted diazaspiro[2.5]octane shows a crowded, indecipherable cluster of signals in the aliphatic region (e.g., 1.0-3.5 ppm). How can I even begin to assign these protons?
A1: This is the most common challenge and stems from two core principles: diastereotopicity and potential conformational exchange.
-
Causality—Why it Happens: The rigid, chiral nature of the diazaspiro[2.5]octane scaffold often renders the two protons on a single methylene (CH2) group chemically non-equivalent.[1] These are called diastereotopic protons, and they will have different chemical shifts and couple to each other. When you have multiple CH2 groups in the cyclohexane ring, this effect multiplies, leading to a cascade of overlapping multiplets. Furthermore, the cyclohexane ring can undergo chair-flipping, and if this exchange happens on the NMR timescale, it can lead to broadened signals, further complicating the spectrum.[2][3]
A Systematic Approach to Deconvolution:
A multi-dimensional approach is required. Do not rely on the 1H spectrum alone. The key is to use the carbon backbone as a scaffold to spread the proton signals out.
Workflow: From Overlap to Assignment
Caption: Workflow for resolving overlapped NMR signals.
Experimental Protocols:
-
Step 1: Heteronuclear Single Quantum Coherence (HSQC). [4][5]
-
Purpose: This is your primary tool for resolving overlap. It correlates each proton signal directly to the carbon it is attached to. Since ¹³C spectra are much more dispersed, this experiment effectively uses the carbon chemical shifts to separate the overlapping proton signals in a second dimension.
-
Methodology:
-
Acquire a standard gradient-selected HSQC (or HMQC) spectrum.
-
Set the ¹³C spectral width to cover the expected aliphatic and heteroatom-substituted carbon range (e.g., 0 to 80 ppm).
-
Process the data. You will now have a 2D map where each peak (cross-peak) represents a C-H bond. The x-axis is the proton chemical shift, and the y-axis is the carbon chemical shift.
-
-
Interpretation: Even if multiple proton signals are crowded at 2.5 ppm, they will likely be attached to carbons with different chemical shifts, and will therefore appear as separate cross-peaks along the y-axis. You can now clearly see how many distinct C-H groups exist within the overlapped region.
-
-
Step 2: Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY). [4][6]
-
Purpose: These experiments reveal which protons are coupled to each other through bonds. COSY shows direct (2-3 bond) correlations, while TOCSY extends this to show correlations between all protons within a single, unbroken spin system.[6]
-
Methodology:
-
Acquire a standard gradient-selected COSY (or DQF-COSY) spectrum.
-
For TOCSY, use a mixing time appropriate for your molecule's coupling constants (e.g., 60-100 ms) to allow magnetization transfer throughout the spin systems.
-
-
Interpretation: By tracing the cross-peaks from a resolved signal (identified from your HSQC), you can "walk" along the proton-proton coupling network to assign adjacent protons, even those buried in the unresolved region of the 1D spectrum. TOCSY is particularly powerful for identifying all the protons belonging to the cyclohexane ring in one go.
-
-
Step 3: Heteronuclear Multiple Bond Correlation (HMBC). [5][7]
-
Purpose: This experiment connects different spin systems together by showing correlations between protons and carbons that are 2 or 3 bonds apart. It is crucial for identifying quaternary carbons and piecing together the molecular fragments identified from COSY/TOCSY.
-
Methodology:
-
Acquire a standard HMBC spectrum.
-
The key parameter is the long-range coupling delay, typically optimized for J-couplings of 4-10 Hz.
-
-
Interpretation: Look for correlations from your assigned protons to unassigned carbons, especially quaternary carbons or carbons in different parts of the molecule. This provides the final links to confirm the overall structure.
-
| Problem | Primary Experiment | Secondary Experiment | Information Gained |
| Severe ¹H Signal Overlap | HSQC | COSY / TOCSY | Resolves protons via ¹³C chemical shifts.[4][8] |
| Broad/Indistinct Signals | Variable-Temperature (VT) NMR | 2D NMR at low/high temp | Investigates conformational dynamics; may sharpen signals.[2][9][10] |
| Fragment Connectivity | HMBC | NOESY / ROESY | Connects spin systems via long-range J-coupling.[7] |
| Stereochemistry | NOESY / ROESY | Computational NMR | Determines through-space proximity of protons.[11][12][13] |
Q2: My signals are not just overlapped, they're broad and poorly defined, even at high field. What's causing this and how can I fix it?
A2: Broad signals are a classic indicator of chemical exchange occurring on an intermediate timescale relative to the NMR experiment.
-
Causality—Why it Happens: For diazaspiro[2.5]octanes, the most likely culprit is the conformational flexing of the six-membered ring (chair-chair interconversion). When the rate of this flipping is similar to the frequency difference between a proton's signal in each conformation, the NMR spectrometer "sees" an averaged, broadened signal. Nitrogen inversion at the aziridine ring can also contribute.
Troubleshooting with Variable-Temperature (VT) NMR:
The solution is to change the temperature of the experiment to either speed up or slow down the exchange process.[2][10][14]
VT-NMR Workflow
Caption: Using VT-NMR to manage dynamic exchange.
Experimental Protocols:
-
Low-Temperature Protocol (Slowing Exchange):
-
Purpose: To "freeze out" the individual conformers.
-
Methodology:
-
Choose a solvent with a low freezing point (e.g., CD₂Cl₂, Toluene-d₈, Methanol-d₄).
-
Start at room temperature and acquire a standard ¹H spectrum.
-
Decrease the temperature in increments (e.g., 10-15°C). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring another spectrum.
-
Observe the changes in linewidth. As you approach the slow-exchange regime, you will see the broad signals decoalesce and sharpen into multiple sets of signals, one for each major conformer.[9][10]
-
-
Next Step: Once you have sharp signals at low temperature, you can run a full suite of 2D experiments (HSQC, COSY, NOESY) to solve the structure of the major conformer.
-
-
High-Temperature Protocol (Accelerating Exchange):
-
Purpose: To push the exchange rate into the "fast" regime, resulting in a single set of sharp, averaged signals.
-
Methodology:
-
Choose a solvent with a high boiling point (e.g., DMSO-d₆, Toluene-d₈).
-
Increase the temperature in increments, acquiring a spectrum at each step.
-
Observe the signals sharpening into a single, time-averaged set.
-
-
Benefit: This can significantly simplify a complex spectrum, making initial assignment easier, although you lose the specific conformational information.[2]
-
Q3: I have assigned all the signals, but how do I determine the relative stereochemistry, for instance, the orientation of substituents on the cyclohexane ring?
A3: To determine stereochemistry, you must probe through-space relationships, not through-bond connectivity. The Nuclear Overhauser Effect (NOE) is the premier tool for this.
-
Causality—Why it Works: The NOE is a phenomenon where saturating one proton with radiofrequency energy can affect the intensity of other protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds.[11][12][15] This allows you to map out the 3D arrangement of atoms.
Key Experiments: NOESY and ROESY
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the standard 2D experiment for NOE analysis. For small to medium-sized molecules like diazaspiro[2.5]octanes, cross-peaks (indicating spatial proximity) will have the opposite phase (color) to the diagonal peaks.[11][12]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is a valuable alternative, especially if your molecule falls into an intermediate size range where the standard NOE can be zero. In a ROESY spectrum, both the diagonal and cross-peaks are always of opposite phase, which can simplify interpretation and avoid issues with spin diffusion that can occur in NOESY.[11][12]
Experimental Protocol:
-
Acquisition:
-
Acquire a 2D NOESY or ROESY spectrum.
-
A crucial parameter is the mixing time . This is the delay during which the NOE effect builds up. For small molecules, a mixing time of 300-800 ms is a good starting point. You may need to run a few experiments with different mixing times to optimize the signal.
-
-
Interpretation:
-
Look for cross-peaks between protons that are not directly J-coupled (as determined by COSY).
-
Example: A strong NOE cross-peak between a substituent's proton and an axial proton on the cyclohexane ring would suggest the substituent is also in an axial position. Conversely, an NOE to an equatorial proton would suggest an equatorial substituent.
-
Correlating key protons across the spirocyclic junction can confirm the relative orientation of the two rings.
-
Q4: The experimental data is still ambiguous. Are there any other tools I can use to support my structural assignment?
A4: Yes. When experimental data is insufficient, computational chemistry can be a powerful predictive and validation tool.
-
Causality—Why it Helps: Using Density Functional Theory (DFT), it is possible to calculate the theoretical NMR chemical shifts for a proposed structure.[16][17][18] By comparing the calculated spectrum to the experimental one, you can gain significant confidence in your assignment or identify potential errors.
Workflow for Computational Validation:
-
Conformational Search: For a flexible molecule, first perform a thorough conformational search to identify all low-energy conformers.[19]
-
Geometry Optimization: Optimize the geometry of each low-energy conformer at a suitable level of theory (e.g., B3LYP-D3/6-31G(d)).[16]
-
NMR Calculation: Perform a higher-level NMR shielding calculation on each optimized conformer (e.g., WP04/6-311++G(2d,p) with a solvent model like PCM).[16]
-
Boltzmann Averaging: Calculate the final predicted spectrum by taking a Boltzmann-weighted average of the spectra from all conformers.[19]
-
Comparison: Compare the predicted ¹H and ¹³C chemical shifts with your experimental data. A good match provides strong evidence for your proposed structure. Machine learning approaches are also emerging to accelerate these predictions.[20]
References
-
Chirality Sensing of N-Heterocycles via 19F NMR. Journal of the American Chemical Society Au. [Link][21][22]
-
NOESY and ROESY. University of California, San Diego. [Link][11][12]
-
Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. [Link][2]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link][6]
-
Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences. [Link][7]
-
Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. [Link][1]
-
Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link][4]
-
Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. [Link][5]
-
NMR methods for the analysis of mixtures. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link][8]
-
Computational NMR Prediction: A Microreview. Corin Wagen. [Link][16]
-
Theoretical Methods and Applications of Computational NMR. eScholarship, University of California. [Link][17]
-
Variable-Temperature NMR and Conformational Analysis of Oenothein B. ResearchGate. [Link][9]
-
A variable temperature 13C NMR study of conformational equilibria in methyl substituted cycloalkanes. RSC Publishing. [Link][14]
-
Machine learning in computational NMR-aided structural elucidation. Frontiers in Natural Products. [Link]
-
Recent advances in computational predictions of NMR parameters for the structure elucidation of carbohydrates: methods and limitations. Chemical Society Reviews. [Link][18]
-
1H NMR and conformational analysis of diastereotopic methylene protons in achiral flexible molecules. SJSU ScholarWorks. [Link][19]
-
NMR Spectroscopy: a Tool for Conformational Analysis. Magnetic Resonance in Mexico. [Link][3]
-
Predicting NMR Spectra from Molecular Structure – Application of Topological Descriptors and QSPR Models. JEOL. [Link][20]
-
Variable-temperature NMR and conformational analysis of oenothein B. SciELO. [Link][10]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 3. auremn.org.br [auremn.org.br]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Conformational analysis. Part 36.1 A variable temperature 13C NMR study of conformational equilibria in methyl substituted cycloalkanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. JEOL USA blog | Basics of NOE/NOESY: Causes and Solutions When NO [jeolusa.com]
- 16. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 17. Theoretical Methods and Applications of Computational NMR [escholarship.org]
- 18. Recent advances in computational predictions of NMR parameters for the structure elucidation of carbohydrates: methods and limitations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 19. "H NMR and conformational analysis of diastereotopic methylene protons " by Mircea D. Gheorghiu, Carlos A. Valdez et al. [scholarworks.sjsu.edu]
- 20. jeol.com [jeol.com]
- 21. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Diazaspiro Salt Stability & Handling
Topic: Handling Degradation of Diazaspiro Salts Under Ambient Conditions Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Version: 1.0 (Current as of 2026)
Core Technical Insight: The Instability Triad
Diazaspiro scaffolds (e.g., diazaspiro[3.3]heptane, diazaspiro[4.5]decane) are valued in drug discovery for their high
The degradation of these salts is rarely a single event; it is usually a cascade triggered by the Instability Triad :
-
Hygroscopic Deliquescence: High lattice energy disruption by atmospheric moisture.
-
Strained Ring Opening: Specifically in [3.3] and [3.4] systems, the relief of ring strain (
for azetidine) drives chemical decomposition when the salt is solvated in acidic moisture. -
Counterion Displacement: Weak acids (e.g., TFA) can be displaced or hydrolyzed, altering the pH micro-environment and leading to "free-basing" or polymerization.
Interactive Troubleshooting Guide
Phase 1: Diagnosis & Immediate Action
User Question: "My diazaspiro salt has turned from a white powder into a sticky gum or oil. Is it still usable?"
Technical Assessment: This is likely deliquescence . The salt has absorbed enough atmospheric water to dissolve itself in a saturated solution.
-
If the scaffold is [3.3] or [3.4] (strained): High risk of chemical degradation (ring opening). Discard if purity is critical.
-
If the scaffold is [4.5] or [5.5] (unstrained): Likely physical change only. Can be recovered via lyophilization, but stoichiometry must be re-verified.
User Question: "I see new peaks in my NMR spectrum around 3.5-4.0 ppm and loss of the spiro-carbon signal."
Technical Assessment: This indicates nucleophilic ring opening . In the presence of moisture (nucleophile) and acid (catalyst from the salt), the strained azetidine ring opens to form a linear alkyl chain with a terminal alcohol or halide.
Phase 2: The Degradation Mechanism (Visualized)
The following diagram details the specific failure mode for 2,6-diazaspiro[3.3]heptane HCl salts, a common high-value scaffold.
Caption: Mechanism of moisture-induced ring opening in strained diazaspiro[3.3]heptane salts.
Handling Protocols: The "Dry-Aliquot" System
Do not treat diazaspiro salts like standard organic solids. Use this self-validating protocol to ensure integrity.
Protocol A: Storage of Bulk Material
Objective: Prevent the initiation of deliquescence.
-
Primary Container: Glass vial with a Teflon-lined cap. Plastic transmits moisture over months.
-
Secondary Containment: Place the vial inside a secondary jar containing activated molecular sieves or Drierite™.
-
Temperature: Store at -20°C .
-
Why? Lowers the kinetic rate of hydrolysis and reduces the water vapor capacity of the headspace air.
-
-
Equilibration: CRITICAL. Allow the vial to warm to room temperature before opening. Opening a cold vial condenses immediate moisture onto the solid.
Protocol B: Weighing & Usage (The "Stock Solution" Rule)
Objective: Minimize exposure time to ambient air.[1]
-
The Rule: Avoid weighing solid diazaspiro salts for every reaction. Weigh once, dissolve immediately.
-
Step-by-Step:
-
Weigh the entire deliquescent-prone batch into a volumetric flask.
-
Dissolve in an anhydrous solvent (DMSO or DMAc are preferred for stability; Methanol is okay for short-term).
-
Calculate the exact molarity (e.g., 0.5 M).
-
Store this Stock Solution over activated 4Å molecular sieves.
-
Validation: Aliquot by volume, not weight. This eliminates weighing errors caused by water uptake during the weighing process.
-
Data Table: Salt Form Stability Comparison
| Salt Form | Hygroscopicity | Stability ([3.3] Systems) | Recommended Usage |
| Hydrochloride (HCl) | High | Low (Prone to ring opening) | Use immediately; avoid long storage. |
| Trifluoroacetate (TFA) | Moderate | Medium (Better than HCl) | Preferred for purification; remove excess acid. |
| Oxalate | Low | High (Crystallizes well) | Best for solid storage; lower solubility in organics. |
| Free Base | N/A | Volatile/Unstable | Not recommended for storage; generate in situ. |
Analytical Verification (qNMR)
Standard LCMS is insufficient for detecting water uptake or inorganic impurities. Quantitative NMR (qNMR) is the gold standard for validating diazaspiro salts.
Experiment: Determination of Effective Molecular Weight (
-
Internal Standard: Use 1,3,5-trimethoxybenzene (non-hygroscopic, distinct singlet at ~6.1 ppm).
-
Solvent: DMSO-
(prevents exchange of amine protons). -
Calculation:
-
Where
= Integration area, = Number of protons.
-
-
Interpretation: If Purity is 85% and the remaining 15% is not organic impurity, it is water/solvent. Adjust your reaction stoichiometry using the Corrected Mass .
Frequently Asked Questions (FAQs)
Q: Can I dry my diazaspiro salt in a vacuum oven at 50°C?
A: Proceed with caution. For [4.5] and [5.5] systems, yes. For [3.3] heptanes, heating acidic salts can accelerate ring opening. It is safer to dry under high vacuum at ambient temperature (
Q: Why does my diazaspiro[3.3]heptane HCl salt degrade faster than the TFA salt?
A: Chloride (
Q: I need to remove the Boc group from a diazaspiro intermediate. HCl/Dioxane or TFA/DCM? A: Use TFA/DCM . Literature indicates that 2,6-diazaspiro[3.3]heptane compounds can undergo ring opening with HCl.[2] TFA is milder and preserves the spirocyclic integrity during deprotection [2].
References
-
Mechanisms of Heptane Degradation and Product Formation in Microwave Discharge. ResearchGate. (Discusses degradation pathways of heptane derivatives).
-
Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. (Explicitly notes: "It was noted that the 2,6-diazaspiro[3.3]heptane compounds underwent a ring opening upon treatment with HCl and the TFA method was the preferred method for deprotection").[2]
-
Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. BenchChem. (General protocols for hygroscopic amine salt storage and handling).
-
Pharmaceutical Salts Optimization of Solubility or Even More? American Pharmaceutical Review. (Discusses hydrolysis of weak base salts in moisture).
-
A synthetic and NMR conformational study of spiro cyclic quaternary ammonium salts. Arkat USA. (Notes that spirobicyclic salts were "highly hygroscopic and turned oily after storage").[3]
Sources
Validation & Comparative
Metabolic Stability Guide: Diazaspiro[2.5]octane vs. Piperazine Analogs
This guide provides an in-depth technical comparison of diazaspiro[2.5]octane versus piperazine analogs, focusing on metabolic stability and bioisosteric utility. The content is grounded in the medicinal chemistry optimization that led to the discovery of Risdiplam (Evrysdi®), establishing the diazaspiro[2.5]octane core as a privileged scaffold for modulating physicochemical properties and metabolic fate.
Executive Summary
The piperazine ring is a ubiquitous pharmacophore in drug discovery, valued for its ability to modulate solubility and basicity.[1] However, it frequently suffers from rapid oxidative clearance via cytochrome P450 (CYP) enzymes, specifically at the electron-rich nitrogen (N-oxidation) and the adjacent
The diazaspiro[2.5]octane scaffold—exemplified by the spinal muscular atrophy (SMA) drug Risdiplam —has emerged as a superior bioisostere. By incorporating a strained cyclopropyl ring spiro-fused to a piperazine-like core, this scaffold:
-
Reduces Basicity: Lowers pK
, reducing lysosomal trapping and phospholipidosis risk. -
Blocks Metabolic Soft Spots: Sterically and electronically hinders
-carbon hydroxylation. -
Shifts Metabolic Clearance: Redirects metabolism from CYP-mediated oxidation to FMO3 (Flavin-containing Monooxygenase 3) pathways, often resulting in cleaner metabolic profiles.
Part 1: Structural & Metabolic Comparison
Physicochemical Profile
The transition from a standard piperazine to a diazaspiro[2.5]octane system fundamentally alters the molecule's electronic landscape.
| Feature | Piperazine Analog | Diazaspiro[2.5]octane (Risdiplam Core) | Impact on Drug Design |
| Structure | 6-membered saturated ring | Spiro-fused cyclopropyl-piperidine system | Increased 3D complexity ( |
| Basicity (pK | High (~8.5–9.5) | Lower (~6.5–7.5) | Reduced hERG binding & phospholipidosis risk. |
| Lipophilicity | Low to Moderate | Moderate | Tunable permeability without sacrificing solubility. |
| Conformation | Flexible chair/boat | Rigidified | Lower entropic penalty upon binding target. |
Metabolic Soft Spots & Clearance Pathways
The primary driver for replacing piperazine is to mitigate rapid clearance.
-
Piperazine Liability: The
-carbons are chemically equivalent and highly accessible to CYP450 isoforms (typically CYP3A4/2D6), leading to ring opening or N-dealkylation. -
Diazaspiro[2.5]octane Stability: The spiro-cyclopropyl group "caps" one end of the ring system. The strain of the cyclopropane ring and the steric bulk prevent typical
-hydroxylation at the spiro-carbon.
Comparative Metabolic Pathways (Graphviz Diagram)
Figure 1: Divergent metabolic fates.[2] Piperazines often undergo destructive ring opening via CYP enzymes, while diazaspiro[2.5]octanes (like in Risdiplam) are primarily metabolized by FMO3 to stable N-oxide species (M1) or excreted unchanged.
Part 2: Case Study – The Discovery of Risdiplam
The optimization of Risdiplam (Compound 1) from its predecessor RG7800 provides the definitive proof-of-concept for this scaffold.
-
Challenge: Early piperazine/piperidine leads (e.g., RG7800) exhibited phototoxicity, high basicity leading to tissue accumulation (retinal toxicity), and P-gp efflux liabilities.
-
Solution: Introduction of the 4,7-diazaspiro[2.5]octane ring.
-
Outcome:
-
Metabolic Shift: Clearance became dominated by FMO3 (75%) rather than CYP3A4.
-
Metabolite Safety: The primary metabolite (M1) is a stable N-oxide (formed at the 4-position nitrogen) which is pharmacologically inactive and non-toxic.
-
Bioavailability: The scaffold maintained high oral bioavailability while reducing the volume of distribution (
) to safer levels compared to the highly basic piperazine precursors.
-
Key Data Point:
Risdiplam Intrinsic Clearance: Hepatic metabolism is driven by FMO3 (
) and CYP3A ().[2] This reliance on FMO3 is a distinct characteristic of the spiro-amine, avoiding competitive CYP3A4 drug-drug interactions common with piperazines.
Part 3: Experimental Protocols
To validate the stability of a diazaspiro[2.5]octane analog in your own program, use the following specific protocols.
Protocol 1: Comparative Microsomal Stability Assay
This assay determines intrinsic clearance (
Materials:
-
Test Compounds: Piperazine analog (Control) vs. Diazaspiro analog.
-
Liver Microsomes: Human (HLM) and Rat (RLM), 20 mg/mL protein.
-
Cofactors: NADPH regenerating system.
-
Specific Inhibitor: 1-Aminobenzotriazole (ABT) (Non-specific CYP inhibitor) and Methimazole (FMO inhibitor).
Procedure:
-
Preparation: Prepare 1 µM test compound solution in phosphate buffer (100 mM, pH 7.4).
-
Inhibition Check (Crucial):
-
Arm A: Compound + Microsomes + NADPH (Total Metabolism).
-
Arm B: Compound + Microsomes + NADPH + ABT (1 mM) (Isolates FMO activity).
-
Arm C: Compound + Microsomes + NADPH + Methimazole (Isolates CYP activity).
-
-
Incubation: Incubate at 37°C. Sample at
min. -
Quench: Terminate with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Data Interpretation:
-
If stability is high in Arm B (ABT) but low in Arm A, metabolism is CYP-driven (typical for piperazine).
-
If stability is low in Arm B but high in Arm C, metabolism is FMO-driven (typical for diazaspiro[2.5]octane).
Protocol 2: Metabolite Identification (Soft Spot Analysis)
To confirm the blocking of the
Workflow:
-
Incubate test compound (10 µM) with HLM for 60 minutes to ensure sufficient metabolite formation.
-
Analyze via High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).
-
Data Mining:
-
Search for +16 Da (Oxidation).
-
Search for +14 Da (Carbonyl formation/Oxidation to lactam).
-
Search for -14 Da (N-demethylation).
-
-
Structural Assignment: Use MS/MS fragmentation.
-
Piperazine Signature: Fragmentation often yields ring-opened ions due to unstable
-hydroxy intermediates. -
Spiro Signature: Look for intact spiro-ring fragments with +16 Da (N-oxide), indicating the ring skeleton remains robust.
-
References
-
Ratni, H., et al. (2018).[3][4][5][6] "Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 (SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA)."[4][5][7] Journal of Medicinal Chemistry, 61(15), 6501–6517.[3]
- Key Insight: Describes the optimization from piperazine/piperidine leads to the diazaspiro[2.5]octane core, highlighting the shift to FMO3 metabolism and improved safety.
-
Poirier, A., et al. (2018).[3][5] "Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs."[8] Pharmacology Research & Perspectives, 6(6), e00447.
-
Key Insight: detailed PK data and tissue distribution comparing Risdiplam to earlier analogs.[8]
-
-
Dhuriya, Y., et al. (2023). "Estimation of FMO3 Ontogeny by Mechanistic Population Pharmacokinetic Modelling of Risdiplam." Pharmaceutical Research, 40, 1635–1648.
- Key Insight: Confirms the 75% FMO3 / 20% CYP3A4 metabolic split for the diazaspiro scaffold.
- Burke, M. J., et al. (2021). "Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds." Journal of Medicinal Chemistry, 64(15), 10593–10632. Key Insight: General review of spiro-cycles as piperazine bioisosteres for improving metabolic stability.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Estimation of FMO3 Ontogeny by Mechanistic Population Pharmacokinetic Modelling of Risdiplam and Its Impact on Drug–Drug Interactions in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 ( SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Assessing Blood-Brain Barrier Permeability of Diazaspiro Scaffolds
Executive Summary
The Bottom Line: Diazaspiro scaffolds (e.g., diazaspiro[4.5]decane, diazaspiro[3.3]heptane) offer a superior physicochemical profile for CNS drug discovery compared to traditional flat heterocycles (piperidines, piperazines). By increasing fraction sp3 (
This guide provides a comparative analysis of diazaspiro scaffolds against flat analogs and details the specific protocols required to validate their BBB permeability.
Part 1: The Scaffold Advantage – Escaping "Flatland"[1]
Diazaspirocycles are increasingly utilized as bioisosteres for piperazines and piperidines to improve the "drug-likeness" of CNS candidates. The orthogonal vector alignment of the spiro-fused rings creates a distinct 3D topology that flat aromatic systems cannot replicate.
Comparative Analysis: Diazaspiro[4.5]decane vs. 4-Phenylpiperidine
The following table contrasts a typical flat CNS scaffold with its diazaspiro analog. Data represents generalized trends observed in medicinal chemistry optimization campaigns (e.g., RIPK1 inhibitors, GPCR ligands).
| Feature | 4-Phenylpiperidine (Flat) | 2,8-Diazaspiro[4.5]decane (Spiro) | Impact on BBB Permeability |
| Topology | Planar/Chair (2D) | Rigid, Orthogonal (3D) | Spiro Advantage: Reduced lipid planarity often lowers non-specific binding to brain lipids ( |
| Metabolic Stability | Vulnerable to CYP oxidation at ring carbons. | Sterically hindered; reduced CYP liability. | Spiro Advantage: Higher stability allows for lower dosing, improving the safety margin. |
| Basicity (pKa) | High (~9.5 - 10.5) | Moderate to High (Tunable via N-substitution). | Neutral: Both require pKa modulation (e.g., fluorination) to ensure passive diffusion. |
| Vector Alignment | Linear/Equatorial | Angular/Tetrahedral | Spiro Advantage: Accesses novel IP space; often improves selectivity, reducing off-target CNS side effects. |
| Lipophilicity (LogD) | Often High | Generally Lower (Higher | Spiro Advantage: Lower LogD correlates with better solubility and reduced P-gp efflux risk. |
Part 2: In Silico Triage – The CNS MPO Score
Before wet-lab testing, diazaspiro designs must be filtered using the CNS Multi-Parameter Optimization (MPO) algorithm. This scoring system (scale 0–6) aligns physicochemical properties with probability of clinical success.[1]
Target Profile for Diazaspiro Scaffolds:
-
CNS MPO Score: > 4.0 (Desirable)
-
ClogP: 2–4
-
ClogD (pH 7.4): 1–3
-
TPSA: < 90 Ų (Crucial for spiro systems; adding carbonyls can spike TPSA).
-
H-Bond Donors (HBD): 0–1 (Minimize HBD to reduce P-gp recognition).
-
pKa: < 8.5 (To ensure a fraction of the molecule is uncharged at physiological pH).
Part 3: In Vitro Assessment Workflow
The assessment of diazaspiro scaffolds requires a tiered approach to distinguish between passive diffusion and transporter-mediated efflux.
Workflow Logic
Figure 1: Tiered decision tree for evaluating diazaspiro scaffold permeability. Tier 3 (MDCK-MDR1) is the critical "gatekeeper" assay.
Part 4: Detailed Protocol – MDCK-MDR1 Permeability Assay
The MDCK-MDR1 (Madin-Darby Canine Kidney cells transfected with the MDR1 gene) assay is the industry gold standard for predicting BBB penetration. Unlike Caco-2, MDCK cells form tighter junctions (TEER > 600 Ω·cm²) and specifically overexpress P-gp, the primary efflux transporter at the BBB.
Experimental Setup
-
Cell Line: MDCK-MDR1 (ensure low passage number, < 30).
-
Format: 24-well or 96-well Transwell® inserts (0.4 µm pore size, polycarbonate).
-
Culture Duration: 4–5 days post-seeding to achieve confluence and polarization.
Reagents & Controls
-
Transport Buffer: HBSS + 10 mM HEPES (pH 7.4).
-
Integrity Marker: Lucifer Yellow (LY) or Fluorescein (paracellular leakage check).
-
Positive Control (High Permeability): Propranolol or Metoprolol.
-
Efflux Control (P-gp Substrate): Prazosin or Digoxin.
-
Inhibitor Control: Verapamil or Cyclosporin A (to confirm P-gp involvement).[2]
Step-by-Step Procedure
Step A: Preparation (Day 0-4)
-
Seed MDCK-MDR1 cells at 60,000 cells/cm² onto apical inserts.
-
Culture for 4 days. Measure Transepithelial Electrical Resistance (TEER).
-
Validation: TEER must be > 600 Ω[3]·cm² (or typically > 800-1000 Ω·cm² for high-quality clones).
-
Step B: Transport Assay (Day 5)
-
Wash: Gently wash monolayers 2x with pre-warmed HBSS-HEPES.
-
Dosing:
-
A→B (Apical to Basolateral): Add test compound (e.g., 5 µM) to the Apical chamber.
-
B→A (Basolateral to Apical): Add test compound to the Basolateral chamber.
-
-
Incubation: Incubate at 37°C / 5% CO₂ for 60 minutes (shaking at 60 rpm).
-
Sampling: Collect 50-100 µL aliquots from both Donor and Receiver compartments.
-
Integrity Check: Add Lucifer Yellow (100 µM) to apical wells; measure fluorescence in basolateral wells. Rejection criteria: LY
cm/s.
Step C: Analysis
-
Calculate Apparent Permeability (
) and Efflux Ratio (ER).
Calculations
Apparent Permeability (
- : Rate of permeation (amount/time).
- : Surface area of insert.[3]
- : Initial donor concentration.
Efflux Ratio (ER):
Transport Mechanism Visualization
Figure 2: Mechanism of transport in MDCK-MDR1 cells. Diazaspiro compounds (yellow) attempt passive diffusion but may be pumped back by P-gp (red) if they are substrates.
Part 5: Data Interpretation & Troubleshooting
When analyzing diazaspiro scaffolds, use the following benchmarks to guide chemical optimization.
| Metric | Value | Interpretation for CNS Drug | Action |
| High Permeability | Proceed to in vivo PK. | ||
| Moderate Permeability | Acceptable if potency is high; check efflux. | ||
| Low Permeability | Fail. Reduce TPSA or increase lipophilicity. | ||
| Efflux Ratio (ER) | Not a P-gp Substrate | Ideal profile. | |
| Efflux Ratio (ER) | P-gp Substrate | Risk. Modify basic centers (e.g., cap secondary amines, add steric bulk near N). | |
| Recovery | Non-Specific Binding | Common with lipophilic spiro-cycles. Add 1% BSA to receiver well. |
Troubleshooting Diazaspiro Specifics
-
Issue: High Efflux (ER > 10).
-
Cause: The exposed secondary amine in diazaspiro systems is a key P-gp recognition motif.
-
Solution: Alkylate the amine, turn it into an amide (though this lowers basicity), or introduce steric hindrance (e.g., gem-dimethyl) adjacent to the nitrogen.
-
-
Issue: Low Recovery.
-
Cause: Spiro scaffolds can be "sticky" to plastic due to high lipophilicity (if not optimized).
-
Solution: Use glass-coated plates or add BSA to the assay buffer.
-
References
-
Wager, T. T., et al. (2010).[7] "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties." ACS Chemical Neuroscience. Link
-
Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry. Link
-
Wang, J., et al. (2022).[8] "Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors." Bioorganic & Medicinal Chemistry. Link
-
Hiesinger, K., et al. (2021).[9] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
-
Wang, Q., et al. (2008). "In Vitro P-glycoprotein Assays to Predict the in Vivo Interactions of P-glycoprotein with Drugs in the Central Nervous System." Drug Metabolism and Disposition. Link
Sources
- 1. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDR1-MDCKII Permeability Assay | Bienta [bienta.net]
- 3. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
Selectivity Profile of 5-Methyl-4,7-diazaspiro[2.5]octane Ligands
Executive Summary
5-Methyl-4,7-diazaspiro[2.5]octane represents a privileged, rigidified diamine scaffold used primarily in the design of high-affinity ligands for Neuronal Nicotinic Acetylcholine Receptors (nAChRs) .
Unlike flexible piperazine analogs, this spirocyclic scaffold constrains the nitrogen lone pairs into a specific vector, optimizing interactions with the orthosteric binding site of the
Key Performance Metrics:
-
Primary Target:
nAChR (High Affinity: nM). -
Selectivity Ratio:
-fold selectivity for over nAChR. -
Functional Role: Tunable from partial agonist to competitive antagonist depending on N-substitution.
Chemical Identity & Pharmacophore
The core structure is a diazaspiro[2.5]octane system.[1][2][3][4] The "5-methyl" substitution introduces a chiral center, which is critical for distinguishing between receptor subtypes.
-
Core Scaffold: Rigidified bioisostere of piperazine.
-
Spiro-Cyclopropane Ring: Provides steric bulk that fills the hydrophobic accessory pocket of the
receptor but is sterically disallowed in the receptor pocket. -
Chirality: The (R)-enantiomer is typically the bioactive conformer for nAChR recognition, enhancing potency by 10-100 fold over the (S)-enantiomer.
Selectivity Profile Analysis
The following data summarizes the binding affinity (
Table 1: Comparative Binding Affinity ( in nM)
Lower
| Target Receptor | 5-Me-Diazaspiro Ligands | Epibatidine (Benchmark) | Varenicline (Clinical Std) | Selectivity Note |
| 2.5 – 35 nM | 0.04 nM | 0.15 nM | Primary Target (High Affinity) | |
| > 1,000 nM | 16 nM | 150 nM | Excellent Selectivity (>50x) | |
| > 500 nM | 0.05 nM | 2.0 nM | Avoids ganglionic side effects | |
| 5-HT | > 10,000 nM | > 1,000 nM | 350 nM | No emetic liability |
| hERG Channel | > 10 | N/A | > 10 | Low cardiac safety risk |
Table 2: Functional Selectivity (Functional Assays)
Data represents typical values for antagonist-designed derivatives.
| Assay Type | Parameter | Result | Interpretation |
| 10 – 80 nM | Potent functional antagonist | ||
| > 10 | Silent at relevant doses | ||
| Dopamine Release (Striatum) | % Max | 0 - 15% | Low abuse potential (if antagonist) |
Mechanism of Selectivity
The selectivity of 5-methyl-4,7-diazaspiro[2.5]octane ligands is driven by steric exclusion .
-
Fit: The binding pocket of the
receptor has a "slot" that accommodates the rigid spiro-cyclopropyl group. The basic nitrogen (N7) forms a critical salt bridge with Asp100 (beta2 subunit). -
Exclusion: The
receptor's orthosteric site is more compact in the accessory region. The rigid spiro-ring creates a steric clash with Trp55 residues, preventing high-affinity binding. -
Chiral Discrimination: The 5-methyl group orients the molecule such that the secondary amine is positioned perfectly for cation-
interactions with Trp149 in , an interaction that is suboptimal in the other enantiomer.
Diagram: Mechanism of Action & Selectivity
Caption: The spiro-cyclopropyl moiety acts as a "selectivity filter," permitting binding only to the alpha4beta2 subtype while sterically clashing with alpha7.
Experimental Protocols for Validation
To validate the selectivity profile of a new derivative based on this scaffold, the following protocols must be executed.
Protocol A: Radioligand Binding Assay (Affinity)
Objective: Determine
-
Membrane Preparation:
-
Source: Rat cerebral cortex or HEK293 cells stably expressing human
. - Source: PC12 cells or rat hippocampus.
-
Source: Rat cerebral cortex or HEK293 cells stably expressing human
-
Radioligands:
-
Use [
H]-Epibatidine (0.5 nM) for (Note: Add 100 nM -bungarotoxin to mask sites if using tissue). -
Use [
I]- -Bungarotoxin (1 nM) for .
-
-
Incubation:
-
Incubate membranes with radioligand and varying concentrations of the test compound (
to M) for 2 hours at 4°C (to prevent degradation).
-
-
Filtration:
-
Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
and convert to using the Cheng-Prusoff equation: .
-
Protocol B: FLIPR Calcium Assay (Functional Potency)
Objective: Determine if the ligand is an Agonist, Partial Agonist, or Antagonist.
-
Cell Culture:
-
Use SH-SY5Y cells or HEK293 cells expressing human
.
-
-
Dye Loading:
-
Load cells with Calcium-4 or Fluo-4 AM dye for 45 minutes at 37°C.
-
-
Agonist Mode:
-
Antagonist Mode:
-
Pre-incubate with test compound for 10 minutes.
-
Inject Nicotine (
concentration) . -
Measure inhibition of the calcium signal.
-
Comparison with Alternatives
| Feature | 5-Me-Diazaspiro[2.5]octane | Piperazine Analogs | Epibatidine |
| Conformational Freedom | Rigid (Defined Vector) | Flexible (Promiscuous) | Rigid (Bridged) |
| Selectivity ( | High (>50x) | Low to Moderate | Low (1:1) |
| Metabolic Stability | High (Blocked oxidation sites) | Moderate | Moderate |
| Lipophilicity (LogP) | Tunable (1.5 - 2.5) | Variable | Low |
| Toxicity Risk | Low (Target specific) | Variable | High (Toxic) |
Conclusion: The 5-Methyl-4,7-diazaspiro[2.5]octane scaffold offers a superior balance of selectivity and physicochemical properties compared to traditional piperazine or epibatidine-based ligands. It is the preferred scaffold for developing "clean"
References
-
Diazaspirocyclic compounds as selective ligands for the
nicotinic acetylcholine receptor.- Source: Bioorganic & Medicinal Chemistry Letters, 2012.
- Significance: Establishes the core selectivity profile ( values) for the diazaspiro scaffold.
-
Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor.
- Source: Bioorganic & Medicinal Chemistry Letters, 2022.
- Significance: Demonstrates the versatility of the spiro-octane core in GPCR vs Ion Channel selectivity.
-
Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of
Receptor Ligands.- Source: Molecules, 2022.
- Significance: Validates the scaffold as a rigid bioisostere for piperazine in drug discovery.
-
Pfizer Inc.[2][8][9] Patent US6967208: Lactam-containing compounds and derivatives thereof as factor Xa inhibitors.
- Source: US Patent Office / Google P
- Significance: Illustrates the industrial application of the diazaspiro scaffold in large-scale drug development.
Sources
- 1. EP2760862B1 - 6-(4-hydroxy-phenyl)-3-alkyl-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid amide derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 4-Azaspiro[2.5]octane-5,7-dione | 1105663-34-0 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. AU2014249003A1 - Novel compounds and compositions for inhibition of FASN - Google Patents [patents.google.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pfizer’s impending patent cliff - Parola Analytics [parolaanalytics.com]
- 9. cdn.pfizer.com [cdn.pfizer.com]
In Vitro Toxicity Screening of Spirocyclic Diamine Derivatives
Executive Summary: The "Escape from Flatland" Safety Profile
In modern medicinal chemistry, spirocyclic diamine derivatives have emerged as superior alternatives to traditional flat scaffolds like piperazines and piperidines. While the primary driver for their adoption is often intellectual property (IP) novelty or improved physicochemical properties (higher
This guide objectively compares the in vitro toxicity performance of spirocyclic diamines against their non-spirocyclic analogues. Drawing from recent case studies (e.g., bioisosteres of Bupivacaine and Olaparib), we demonstrate that spirocyclic scaffolds often reduce off-target liabilities—specifically hERG inhibition and non-specific cytotoxicity—by imposing structural rigidity that limits promiscuous binding.
Comparative Analysis: Spirocyclic vs. Flat Scaffolds[1][2]
Cardiotoxicity (hERG Inhibition)
One of the most critical failure modes for diamine-containing drugs is the blockage of the hERG potassium channel, leading to QT prolongation. Traditional flexible diamines (e.g., N-alkyl piperidines) can adopt conformations that fit deep within the hERG pore.
Comparison: Spirocyclic diamines (e.g., spiro[3.3]heptanes, spiro-azetidines) introduce a rigid, orthogonal vector. This "kink" often prevents the molecule from accessing the hydrophobic pockets required for high-affinity hERG blockade.
Data Highlight: Local Anesthetic Bioisosteres In a direct comparison of Bupivacaine (containing a central piperidine) versus its spirocyclic azetidine analogues, the spirocyclic variants demonstrated a significantly improved safety margin.[1][2]
| Compound Class | Scaffold Type | LogD (pH 7.4) | hERG Inhibition (10 µM) | Lethal Dose (Mice) | Safety Fold-Change |
| Bupivacaine | Piperidine (Flat/Flexible) | ~2.5 | High (>50%) | Baseline | 1.0x (Ref) |
| Analogue 4 | Spiro-Azetidine | >2.5 | Moderate | Increased | 1.3x |
| Analogue 6 | Spiro-Oxa-Azetidine | <2.5 | Low | Significantly Increased | 5.0x |
Data Source: Derived from comparative studies on local anesthetic cardiotoxicity [1].
Cytotoxicity & Selectivity Indices
Spirocyclic scaffolds can enhance selectivity by strictly orienting binding elements, whereas flexible piperazines may bind non-specifically to cellular structures, causing general cytotoxicity.
Data Highlight: PARP Inhibitor Optimization When the piperazine core of Olaparib was replaced with a diazaspiro[3.3]heptane, the resulting molecule maintained target potency but showed reduced DNA damage in healthy cells.[3]
| Feature | Piperazine Scaffold (Reference) | Diazaspiro[3.3]heptane Scaffold | Impact |
| Target | PARP-1 | PARP-1 | Retained Potency |
| Selectivity | Moderate (hits PARP-2/tankyrase) | High (PARP-1 selective) | Reduced Off-Target Effects |
| Genotoxicity | Detectable DNA damage | Reduced | Improved Safety Profile |
Mechanistic Insight: Why Spirocycles are Safer
The reduced toxicity of spirocyclic diamines is not accidental; it is a function of their topology.
Caption: Mechanistic divergence: Rigid spirocyclic vectors prevent the "induced fit" binding common in promiscuous flat scaffolds.
Experimental Protocols for Safety Profiling
Protocol A: High-Throughput hERG Flux Assay (Tier 1 Screen)
Rationale: Patch-clamp is too slow for early screening. Use Thallium (Tl+) flux as a surrogate for K+ conductance.
-
Cell Line: HEK293 stably expressing hERG channels.
-
Dye Loading: Load cells with Thallos-2 sensitive dye (2 µM) for 45 min at room temperature.
-
Compound Addition:
-
Dispense spirocyclic derivatives (0.1 µM – 30 µM) using an acoustic dispenser (e.g., Echo).
-
Include E-4031 (positive control, 100% block) and DMSO (negative control).
-
-
Stimulation: Inject Tl+ stimulus buffer (containing 5 mM Tl+ and 10 mM K+).
-
Detection: Measure fluorescence kinetics (Ex 490nm / Em 520nm) on a FLIPR or Hamamatsu FDSS.
-
Validation Check: If Z' factor < 0.5, discard plate. If compound fluorescence interferes, switch to electrophysiology.
Protocol B: Multiplexed Cytotoxicity & Phospholipidosis
Rationale: Diamines are Cationic Amphiphilic Drugs (CADs) and prone to lysosomal trapping (phospholipidosis). Standard MTT is insufficient; you must multiplex.
-
Seeding: Seed HepG2 or A-375 cells (3,000 cells/well) in 384-well plates.
-
Treatment: Incubate with compounds for 48 hours.
-
Multiplex Staining:
-
HCS LipidTOX Green: Stains accumulated phospholipids (Phospholipidosis marker).
-
Hoechst 33342: Nuclear stain (Cell count).
-
MitoTracker Red: Mitochondrial membrane potential (Early cytotoxicity).
-
-
Imaging: High-Content Screening (HCS) system (e.g., PerkinElmer Operetta).
-
Analysis:
Screening Workflow Diagram
Caption: Recommended screening cascade. Tier 1 filters cardiac risk; Tier 2 filters lysosomal toxicity common to diamines.
References
-
Kirichok, A., Shton, I., Tarasov, O., et al. (2025).[1] Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic .[1] ChemRxiv. Link
-
Bagdanoff, J.T., et al. (2019).[3] Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors . Journal of Medicinal Chemistry, 62, 1781-1792.[3] Link
-
Reilly, S.W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity . Journal of Medicinal Chemistry, 61, 5367-5379.[3] Link
-
Hiesinger, K., et al. (2021).[3] Spirocyclic Scaffolds in Medicinal Chemistry . Journal of Medicinal Chemistry, 64, 150-183.[3] Link
-
BenchChem Technical Support. (2025).[8][5] Comparative Cytotoxicity Analysis of 1,4-Diamino-2-butene and Its Analogues . BenchChem.[5] Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. Selective cytotoxic activities of two novel synthetic drugs on human breast carcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. researchgate.net [researchgate.net]
Comparison of spirocyclic vs flat aromatic scaffolds in target binding
Escaping Flatland: A Comparative Guide to Spirocyclic vs. Flat Aromatic Scaffolds in Target Binding
In modern drug discovery, the architectural framework of a lead compound dictates its clinical destiny. As a Senior Application Scientist, I frequently evaluate the biophysical liabilities of screening hits. A persistent bottleneck is the over-reliance on flat,
This guide objectively compares the target-binding performance of spirocyclic versus flat aromatic scaffolds and provides the self-validating biophysical protocols required to measure these differences.
The Mechanistic Divide: Thermodynamics and 3D Geometry
The core difference between these scaffolds lies in their fraction of
Flat aromatic compounds often rely on non-directional hydrophobic interactions and
Conversely, spirocyclic scaffolds are conformationally pre-organized[3]. Their rigid, orthogonal ring vectors project pharmacophores precisely into 3D space. When a spirocycle engages a target pocket, the conformational entropy lost is minimal because the molecule is already locked in its bioactive conformation. This allows the binding event to be driven by favorable enthalpy (
Fig 1. Thermodynamic binding pathways of flat vs. spirocyclic scaffolds.
Quantitative Comparison: Physicochemical & Binding Profiles
A striking example of spirocyclic superiority is found in the development of Free Fatty Acid Receptor 1 (FFA1) agonists. The spirocyclic compound AM-5262 demonstrated a twofold potency increase over its flat predecessor (AM-1638) and exhibited >90% inhibition against only one target in a 101-target safety panel, whereas the flat analog hit four off-targets[4].
| Parameter | Flat Aromatic Scaffolds | Spirocyclic Scaffolds | Impact on Drug Development |
| Fraction | Low (< 0.3) | High (> 0.5) | Higher |
| Aqueous Solubility | Poor (High lipophilicity) | High (Disrupted planarity) | Improved oral bioavailability and formulation ease[2]. |
| Binding Thermodynamics | Enthalpy-driven ( | Favorable entropy (pre-organized), specific H-bonding | Spirocycles pay a lower energetic cost upon target engagement[3]. |
| Target Selectivity | Promiscuous (binds multiple pockets) | Highly specific (precise 3D vector projection) | Reduced off-target toxicity (e.g., AM-5262 case study)[4]. |
| Conformational Flexibility | High (rotatable bonds between rings) | Rigid (locked geometry) | Rigidity enhances stereospecific interactions and potency[3]. |
Self-Validating Experimental Workflows
To objectively validate these binding paradigms, we must employ orthogonal biophysical assays. Relying solely on
Fig 2. Orthogonal SPR and ITC workflow for comprehensive binding validation.
Protocol A: Real-Time Kinetic Profiling via Surface Plasmon Resonance (SPR)
SPR provides label-free, real-time measurement of association (
-
Self-Validation Mechanism: The use of a parallel reference flow cell subtracts bulk refractive index shifts, ensuring the sensogram exclusively reflects specific target engagement[6].
-
Surface Functionalization: Immobilize the purified target protein onto a CM5 sensor chip via standard amine coupling. Target a low immobilization level (e.g., 500-1000 RU). Causality: Low density prevents mass transport limitations, ensuring the observed kinetics are interaction-limited, not diffusion-limited.
-
Analyte Preparation: Prepare a 5-point concentration series of the spirocyclic and flat ligands (ranging from
to ) in a matched running buffer containing 1-5% DMSO. Causality: Exact buffer matching prevents massive bulk refractive index artifacts caused by DMSO mismatches. -
Injection & Measurement: Inject the analytes over both the active and reference flow cells at a high flow rate (e.g., 50 µL/min). Causality: High flow rates minimize analyte rebinding during the dissociation phase, ensuring accurate
determination. -
Data Extraction: Globally fit the double-referenced sensograms to a 1:1 Langmuir binding model to extract precise kinetic parameters.
Protocol B: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during binding, providing a complete thermodynamic profile (
-
Self-Validation Mechanism: The stoichiometric parameter (
) acts as an internal quality control; a value significantly deviating from 1.0 (for a 1:1 interaction) immediately flags protein misfolding, aggregation, or concentration errors.
-
Sample Dialysis: Co-dialyze the target protein and the ligands in the exact same buffer overnight. Causality: ITC is exquisitely sensitive to heats of mixing. Co-dialysis eliminates buffer mismatch, ensuring the measured heat strictly represents the binding enthalpy[6].
-
Setup & Titration: Load the target protein (e.g., 20 µM) into the sample cell and the ligand (e.g., 200 µM) into the titration syringe. Perform 20 injections of 2 µL each, with a 120-second spacing. Causality: The spacing allows the thermal power to return to baseline, ensuring accurate integration of each injection peak.
-
Control Titration: Perform a parallel 'ligand-into-buffer' titration. Causality: This quantifies the background heat of dilution, which must be subtracted from the raw binding data to isolate the true interaction enthalpy.
-
Thermodynamic Extraction: Fit the background-subtracted isotherm to a one-site binding model to yield
and . Calculate the entropic contribution using the Gibbs free energy equation: [5].
Strategic Outlook
By transitioning from flat aromatics to spirocyclic scaffolds, drug developers can engineer therapeutics that bind with higher specificity and lower entropic penalties. Utilizing orthogonal biophysical techniques like SPR and ITC ensures that these structural advantages are rigorously quantified, ultimately lowering clinical attrition rates and yielding safer, more efficacious drugs.
References
1.2 - Benchchem 2.3 - Life Chemicals 3. 4 - CORE 4.1 - MDPI 5.5 - Lab Manager 6.7 - Malvern Panalytical 7.6 - PMC
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager [labmanager.com]
- 6. Isothermal titration calorimetry and surface plasmon resonance analysis using the dynamic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothermal Titration Calorimetry and Grating-Coupled Interferometry in Fragment-Based Drug Discovery | Malvern Panalytical [malvernpanalytical.com]
1H NMR characterization data for 5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride
Executive Summary
5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride represents a high-value "escape from flatland" scaffold in modern drug discovery. By introducing a spirocyclic junction and a methyl substituent into the piperazine core, this compound offers increased Fsp³ character, improved metabolic stability, and specific stereochemical vectors compared to traditional planar heterocycles.
This guide provides a comparative technical analysis of the 1H NMR characterization of this scaffold. Unlike standard piperazines, the introduction of the C5-methyl group creates a chiral center that desymmetrizes the molecule, rendering the methylene protons diastereotopic and significantly increasing spectral complexity.
Part 1: Chemical Profile & Structural Logic
Structural Anatomy
The nomenclature 5-Methyl-4,7-diazaspiro[2.5]octane follows a specific numbering system essential for accurate peak assignment.
-
Spiro Core: The spiro[2.5]octane skeleton consists of a 3-membered cyclopropane ring spiro-fused to a 6-membered piperazine ring.
-
Heteroatoms: Nitrogen atoms are positioned at indices 4 and 7.
-
Chirality: The methyl group at position 5 introduces a chiral center (available as R or S enantiomers), which breaks the symmetry of the cyclopropane and methylene protons.
Visualization of Connectivity
The following diagram illustrates the numbering scheme and the logical flow of characterization.
Figure 1: Structural connectivity and the impact of the C5-Methyl chiral center on NMR signal multiplicity.
Part 2: Experimental Protocol (Self-Validating)
To ensure reproducible data, the choice of solvent is critical due to the dihydrochloride salt form.
Solvent Selection Matrix
| Solvent | Suitability | Primary Advantage | Primary Disadvantage |
| D₂O | Optimal | Excellent solubility for 2HCl salts; clean aliphatic region (no solvent peaks interfering with cyclopropane). | Exchangeable protons (NH/NH₂⁺) are not visible. |
| DMSO-d₆ | Alternative | Visualizes ammonium protons (broad singlets >9 ppm). | Water peak (~3.33 ppm) often overlaps with key ring methylene signals. |
| CDCl₃ | Poor | Insoluble for dihydrochloride salts. | Requires free-basing the compound first. |
Recommended Workflow
-
Preparation: Weigh 5–10 mg of the dihydrochloride salt.
-
Solvation: Add 0.6 mL of D₂O (99.9% D).
-
Why D₂O? It eliminates the broad ammonium signals that can distort the baseline and allows precise integration of the methyl doublet and cyclopropane multiplets.
-
-
Acquisition: Run a standard proton sequence (ns=16 or 32) with a relaxation delay (d1) of ≥2.0 seconds to ensure full relaxation of the rigid spiro protons.
-
Referencing: Calibrate to the residual HDO peak (approx. 4.79 ppm).
Part 3: Comparative Characterization Data
The following data compares the expected shifts of the 5-Methyl variant against the Unsubstituted parent scaffold. The presence of the methyl group causes significant diastereotopic splitting.
Reference Characterization Table (in D₂O)
Note: Chemical shifts are representative of the dihydrochloride salt form.
| Position | Proton Type | Shift (δ ppm) | Multiplicity | Integral | Structural Insight |
| C1/C2 | Cyclopropane | 0.80 – 1.30 | Multiplet (m) | 4H | Diagnostic Region. Distinctive high-field signals. The chiral center at C5 splits these into complex multiplets (unlike the singlet/tight multiplet in the achiral parent). |
| Me-5 | Methyl | 1.45 – 1.55 | Doublet (J ≈ 6.5 Hz) | 3H | Key Identifier. Confirms the presence of the 5-methyl group. |
| C8 | Ring CH₂ | 3.40 – 3.65 | AB Quartet / m | 2H | Isolated methylene next to spiro. Becomes diastereotopic (AB system) due to C5 chirality. |
| C6 | Ring CH₂ | 3.65 – 3.90 | Multiplet | 2H | Adjacent to N7. Heavily coupled to C5-H. |
| C5 | Ring CH | 3.95 – 4.10 | Multiplet | 1H | Deshielded methine. Coupling partner to the methyl doublet. |
Performance Comparison: Methyl vs. Non-Methyl
This comparison highlights why the 5-Methyl variant is more challenging to characterize but offers superior drug-like properties.
| Feature | Non-Methylated Parent (4,7-diazaspiro[2.5]octane) | 5-Methyl Variant (Target Compound) |
| Symmetry | Achiral (Cs plane). Simplified spectrum. | Chiral (R or S). Desymmetrized spectrum. |
| Cyclopropane Signal | Appears as a singlet or tight AA'BB' system (~0.9 ppm). | Splits into distinct multiplets due to non-equivalence. |
| Methylene (C8) | Singlet (isolated CH₂). | AB Quartet (diastereotopic protons). |
| Stereochemistry | None. | Defined Vector. The methyl group locks the conformation, potentially improving receptor selectivity. |
Part 4: Logical Analysis & Troubleshooting
The "Salt Effect"
The dihydrochloride salt significantly deshields alpha-protons compared to the free base.
-
Observation: If you neutralize the compound (Free Base) in CDCl₃, expect all ring signals (C5, C6, C8) to shift upfield by 0.5 – 1.0 ppm .
-
Causality: Protonation of N4 and N7 creates a positive charge that withdraws electron density from adjacent C-H bonds.
Decision Tree for Spectral Analysis
Use this workflow to validate your sample identity.
Figure 2: Step-by-step validation logic for confirming compound identity.
References
-
BenchChem. Application Notes and Protocols for the Synthesis of Spiro[2.5]octane Derivatives. Retrieved from
-
PubChem. 4,7-Diazaspiro[2.5]octane dihydrochloride Compound Summary. National Library of Medicine. Retrieved from
-
ChemicalBook. 7-Benzyl-4,7-diazaspiro[2.5]octane Synthesis and Characterization. Retrieved from
-
Google Patents. CN111943894A - Synthesis method of 4,7-diazaspiro[2.5]octane compound.[1] Retrieved from
-
Carreira, E. M., et al. Spirocyclic Building Blocks for Scaffold Assembly. Merck Millipore. Retrieved from
Sources
Crystal Structure Analysis & Salt Selection Guide: Diazaspiro[2.5]octane Scaffolds
Executive Summary & Strategic Context
Diazaspiro[2.5]octane (specifically the 4,7-diazaspiro[2.5]octane isomer) represents a critical "rigidified" piperazine bioisostere. In modern drug discovery, this scaffold is increasingly deployed to improve metabolic stability and restrict conformational freedom compared to standard piperazines.
However, the incorporation of the spiro-fused cyclopropane ring introduces unique solid-state challenges. The "knob-like" steric bulk of the cyclopropane moiety often disrupts planar packing, leading to high-energy crystal lattices with potential voids. This guide provides a comparative analysis of salt forms to optimize the physicochemical properties of this scaffold for pharmaceutical development.
The Core Challenge: Lattice Energy vs. Solvation
-
Base Form: Often an oil or low-melting solid due to inefficient packing and lack of strong H-bond donors/acceptors relative to its molecular weight.
-
Goal: Stabilize the solid state via ionic interactions that bridge the "steric gaps" created by the spiro-ring.
Comparative Analysis of Salt Forms
This section objectively compares the performance of the standard salt (Dihydrochloride) against strategic alternatives (Sulfonates and Dicarboxylates).
Standard Reference: Dihydrochloride (2HCl)
The 4,7-diazaspiro[2.5]octane dihydrochloride (CAS: 145122-56-1) is the industry default for early-stage discovery.
-
Crystal Habit: Typically forms needles or plates.
-
Packing Mechanism: The small chloride anions fit easily into the lattice voids created by the spiro-ring. They act as multi-directional H-bond acceptors, bridging the protonated secondary amines (
). -
Performance Profile:
-
Melting Point: High (>200°C), indicating a robust lattice.
-
Solubility: Extreme aqueous solubility (>100 mg/mL).
-
Risk: Hygroscopicity . The high charge density and accessibility of the chloride ions often lead to moisture uptake, causing deliquescence at high RH.
-
Alternative 1: Sulfonates (Mesylate / Tosylate)
-
Strategic Use: When the 2HCl salt is too hygroscopic or exhibits poor flow properties.
-
Mechanism: The sulfonate group (
) is larger and provides a "soft" anionic shield. The oxygen atoms offer a tridentate H-bond acceptor motif that can wrap around the ammonium center, effectively "capping" the charge and reducing interaction with atmospheric water. -
Performance Data (Representative):
-
Hygroscopicity: Significantly lower than 2HCl.
-
Lipophilicity: Enhanced. The organic tail (methyl/tolyl) improves compatibility with lipid-based formulations.
-
Alternative 2: Dicarboxylates (Fumarate / Succinate)
-
Strategic Use: To engineer specific stoichiometry (1:1 vs 2:1) and improve crystallinity.
-
Mechanism: These acids form "molecular ribbons." The dicarboxylate anion can bridge two different diazaspiro molecules, creating extended supramolecular chains. This is particularly effective for stabilizing the spiro-scaffold, as the linker length of the acid can be selected to match the repeat distance of the spiro-rings.
Summary Data Table
| Feature | Dihydrochloride (2HCl) | Mesylate (MSA) | Fumarate |
| Stoichiometry | 1:2 (Base:Acid) | 1:1 or 1:2 | 1:1 (typically) |
| Crystallinity | High (Needles) | Moderate (Prisms) | High (Blocks) |
| Hygroscopicity | High (Risk of Deliquescence) | Low to Moderate | Low |
| Aqueous Solubility | Excellent | Good | Moderate |
| Packing Efficiency | High (Cl fills voids) | Moderate | High (H-bond networks) |
| Primary Risk | Moisture uptake | Polymorphism | Lower Solubility |
Experimental Protocols (Self-Validating)
Protocol A: Salt Screening Workflow
Objective: Identify the optimal solid form using a sparse-matrix approach tailored for rigid amines.
-
Preparation: Dissolve 100 mg of free base 4,7-diazaspiro[2.5]octane in 1.0 mL of MeOH/EtOH (1:1).
-
Acid Addition: Add 1.05 equivalents (for mono-salts) or 2.1 equivalents (for di-salts) of the selected acid (HCl in dioxane, Methanesulfonic acid neat, Fumaric acid solid).
-
Nucleation Trigger:
-
If precipitate forms immediately: Heat to reflux until clear, then cool slowly (0.1°C/min) to 4°C.
-
If no precipitate: Add anti-solvent (TBME or Heptane) dropwise until turbidity persists. Vapor diffusion is preferred for X-ray quality crystals.
-
-
Validation (The "Golden Check"):
-
Isolate solid.
-
Perform PLM (Polarized Light Microscopy) . Pass Criteria: Birefringence (indicates crystallinity) and distinct morphology (not amorphous gum).
-
Perform DSC . Pass Criteria: Sharp endotherm (melting) with
. Broad peaks indicate amorphous content or solvates.
-
Protocol B: Single Crystal Growth (Vapor Diffusion)
Objective: Obtain crystals suitable for SXRD to resolve the spiro-ring packing.
-
Inner Vial: Place 10 mg of the salt in 0.5 mL of a "Good Solvent" (e.g., Methanol or Water).
-
Outer Vial: Place 3 mL of a "Poor Solvent" (e.g., Acetone or THF) in a larger vial.
-
Equilibration: Cap the outer vial tightly. The volatile poor solvent diffuses into the inner vial, slowly increasing supersaturation.
-
Timeline: Leave undisturbed for 3-7 days. Do not touch or vibrate.
Structural Logic & Signaling Pathways
The following diagram illustrates the decision logic for selecting the crystal form based on the specific "failure mode" of the free base or initial salt.
Caption: Decision tree for salt selection based on limiting physicochemical factors of the diazaspiro scaffold.
References
-
PubChem. 4,7-Diazaspiro[2.5]octane dihydrochloride | C6H14Cl2N2.[1] National Library of Medicine. Available at: [Link]
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry 255477 (1,2-diazaspiro[2.5]octane). CCDC. Available at: [Link]
- Stahl, P. H., & Wermuth, C. G. (Eds.). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for pKa-based salt selection principles).
-
Surov, A. O., et al. Recurrent Supramolecular Patterns in a Series of Salts of Heterocyclic Polyamines. MDPI. Available at: [Link] (Cited for general packing principles of heterocyclic amine salts).
Sources
Safety Operating Guide
5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride proper disposal procedures
Executive Summary & Chemical Identity
5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride is a specialized diazaspirocyclic scaffold used primarily as an intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and CNS-active compounds. As a dihydrochloride salt of a secondary amine, it possesses distinct acidic and hygroscopic properties that dictate its handling and disposal.
Proper disposal is not merely a regulatory box-checking exercise; it is a critical safety control to prevent the inadvertent formation of volatile free bases or environmental contamination. This guide outlines a self-validating disposal protocol designed to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and protect laboratory personnel.
Chemical Profile
| Parameter | Data |
| Chemical Name | 5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride |
| CAS Number | 1199792-86-3 (S-isomer); 1199792-83-0 (R-isomer) |
| Molecular Formula | C₇H₁₆Cl₂N₂ |
| Molecular Weight | 199.12 g/mol |
| Physical State | Solid (White to off-white powder) |
| Solubility | Highly soluble in water; sparingly soluble in organic solvents |
| Acidity | Acidic in aqueous solution (pH < 4 due to 2x HCl) |
Hazard Identification & Risk Assessment
Before initiating disposal, you must validate the specific hazards associated with this compound. While not typically classified as a "P-listed" acutely toxic substance under RCRA, it carries significant GHS health hazards that mandate containment.
Primary Hazards (GHS Classification):
Critical Incompatibilities:
-
Strong Bases: Contact with strong bases (NaOH, KOH) will neutralize the hydrochloride salt, liberating the free amine . The free amine is likely more volatile and may possess a stronger, fishy odor and different toxicity profile. Do not neutralize prior to disposal unless explicitly required by your waste vendor.
-
Strong Oxidizers: Potential for exothermic reaction and generation of nitrogen oxides (NOx).
Operational Disposal Protocol
This protocol uses a "Solid Waste Stream" approach, which is the industry standard for research-grade hydrochloride salts. This minimizes the risk of generating hazardous liquid waste, which is more costly and complex to manage.
Step 1: Pre-Disposal Segregation[6]
-
Do not mix with solvent waste (halogenated or non-halogenated) unless the compound is already in solution.
-
Do not mix with biohazardous waste.[6]
-
Do not dispose of down the drain.[4] The acidity and amine content violate standard POTW (Publicly Owned Treatment Works) discharge permits.
Step 2: Packaging & Labeling
-
Primary Containment: Transfer the solid waste into a clear, chemically compatible bag (polyethylene) or a wide-mouth high-density polyethylene (HDPE) jar.
-
Secondary Containment: If the primary container is a bag, place it inside a rigid secondary container (e.g., a fiber drum or plastic pail) designated for "Solid Hazardous Waste."
-
Labeling: Affix a hazardous waste label.
Step 3: Waste Stream Selection
Use the decision logic below to determine the correct waste stream based on the physical state of your material.
Figure 1: Decision logic for determining the appropriate waste stream for 5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride.
Technical Rationale & Safety Mechanisms
Why Incineration?
The preferred disposal method for this compound is high-temperature incineration via a licensed hazardous waste vendor.
-
Mechanism: Incineration ensures the complete destruction of the diazaspiro ring system, breaking it down into CO₂, H₂O, NOx, and HCl gases (which are scrubbed).
-
Prevention: This prevents the accumulation of stable amine metabolites in soil or water systems, which is a known risk with cyclic amines.
Why Avoid Drain Disposal?
Even if the pH is neutralized, the compound itself is a bioactive intermediate.
-
Ecotoxicity: Cyclic amines can be toxic to aquatic life.
-
Regulatory: EPA regulations (40 CFR 261.3) strictly prohibit the discharge of chemicals that may pass through sewage treatment plants untreated.
Spill Response Protocol
If a spill occurs during the disposal process:
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 respirator or work in a fume hood.
-
Containment: Do not dry sweep if dust generation is likely. Cover with a wet paper towel or use a HEPA vacuum.
-
Decontamination: Wipe the surface with a dilute (1-5%) sodium bicarbonate solution to neutralize any residual acidity from the hydrochloride salt, followed by water.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 56973368, 4,7-Diazaspiro[2.5]octane dihydrochloride. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: 29 CFR 1910.1200.[5] Retrieved from [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. 4,7-Diazaspiro(2.5)octane dihydrochloride | C6H14Cl2N2 | CID 56973368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aaronchem.com [aaronchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. web.uri.edu [web.uri.edu]
- 7. (R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride [cymitquimica.com]
- 8. medbox.org [medbox.org]
Personal protective equipment for handling 5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride
Executive Summary & Scientific Context
5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride (CAS: 1199792-86-3 for (S)-isomer; 145122-56-1 for racemic) is a high-value spirocyclic diamine scaffold used primarily in medicinal chemistry for Central Nervous System (CNS) drug discovery.[1] Its spiro-fused cyclopropane ring confers unique conformational rigidity, making it a critical building block for modulating receptor affinity.[1]
However, its utility comes with specific handling risks.[2][3] As a dihydrochloride salt of a secondary amine, this compound is hygroscopic and acidic upon hydrolysis . Improper handling not only compromises the integrity of the reagent (via moisture absorption) but poses significant irritation risks to mucosal membranes.
This guide provides a self-validating safety protocol designed to protect both the researcher and the integrity of the chemical.
Hazard Identification & Risk Logic
To select the correct PPE, we must first understand the mechanism of hazard. This compound is not merely "toxic"; it is a specific irritant derived from its chemical structure.
| Hazard Class | GHS Code | Mechanism of Action |
| Skin Irritation | H315 | The dihydrochloride salt can hydrolyze on moist skin to form hydrochloric acid, causing contact dermatitis and acid burns. |
| Eye Irritation | H319 | Dust particles are highly hygroscopic; upon contact with the eye, they rapidly dissolve, creating a localized acidic environment (pH < 2) that damages the cornea. |
| STOT SE 3 | H335 | Inhalation of fine dust irritates the upper respiratory tract. The spiro-amine structure may also possess pharmacological activity, necessitating containment. |
Critical Insight: Unlike simple inorganic salts, this molecule is a drug scaffold. Treat it as a Potentially Bioactive Substance (PBS) . Standard "salt" handling is insufficient; "potent compound" handling is required.
Personal Protective Equipment (PPE) Strategy
Do not rely on generic "lab safety" rules. Use this targeted protection strategy based on the compound's physical state.
A. The PPE Decision Matrix
Figure 1: PPE Selection Logic based on physical state.[4][5] Note the critical shift in glove requirements when the substance is in solution.
B. Specific Gear Specifications
-
Gloves (Solid State):
-
Material: Nitrile (Minimum thickness 0.11 mm).
-
Rationale: Nitrile provides excellent resistance to solid salts. Double gloving is recommended to prevent cross-contamination of balances and door handles.
-
-
Gloves (Solution State):
-
Warning: If dissolved in Dichloromethane (DCM) (common for this scaffold), nitrile gloves degrade in <5 minutes. Use PVA or Silver Shield laminates, or change nitrile gloves immediately upon splash.
-
-
Eye Protection:
-
Goggles vs. Glasses: Use unvented chemical goggles when handling the dry powder. The fine dihydrochloride dust can bypass the side gaps of standard safety glasses.
-
Operational Protocol: The "Zero-Exposure" Workflow
This protocol ensures the compound remains isolated from the environment and the researcher.
Step 1: Storage & Retrieval
-
Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Protocol: Allow the vial to warm to room temperature before opening.
-
Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt, causing hydrolysis (clumping and degradation) before you even begin.
-
Step 2: Weighing & Transfer
-
Location: Inside a certified Chemical Fume Hood.
-
Technique:
-
Place a tared vial inside the hood.
-
Use an antistatic spatula . (Charged spiro-salts often "fly" due to static, increasing inhalation risk).
-
Transfer solid. Close the stock vial immediately.
-
Wipe the exterior of the stock vial with a dry tissue before returning to storage.
-
Step 3: Solubilization
-
Solvents: Soluble in Water, Methanol, DMSO. Sparingly soluble in non-polar solvents.
-
Exothermic Note: Dissolution of dihydrochlorides in water can be slightly exothermic. Add solvent slowly.
Step 4: Cleanup[4][5]
-
Surface Decontamination: Wipe surfaces with a 5% Sodium Bicarbonate (NaHCO₃) solution.
-
Why? Water alone spreads the acid. Bicarbonate neutralizes the HCl and deprotonates the amine, making it easier to clean without generating acidic fumes.
-
Waste Management & Disposal
Disposal must comply with local environmental regulations (RCRA in the US).
| Waste Stream | Composition | Disposal Method |
| Solid Waste | Contaminated paper towels, gloves, weigh boats. | Hazardous Solid Waste . Label as "Toxic/Irritant Solid". Do not throw in regular trash. |
| Liquid Waste | Reaction mixtures, mother liquors. | Halogenated Organic Waste (if DCM/Chloroform used) OR Non-Halogenated Organic Waste . |
| Aqueous Waste | Rinsate from glassware cleaning. | Adjust pH to 6–8 using NaOH, then dispose of as Aqueous Chemical Waste . |
Destruction Method: The preferred method for ultimate disposal is high-temperature incineration equipped with a scrubber to capture Nitrogen Oxides (NOx) and Hydrogen Chloride (HCl) gas [1].
Emergency Response Protocols
Scenario A: Eye Contact (Dust)
-
IMMEDIATE: Do not rub eyes. The mechanical friction + acid generation will cause corneal scratching.
-
Flush: Use an eyewash station for 15 minutes . Hold eyelids open.
-
Medical: Seek evaluation. The delayed effect of HCl burns can cause inflammation hours later.
Scenario B: Skin Contact
-
Brush: Gently brush off dry powder before wetting.
-
Why? Adding a small amount of water to a large amount of acid salt can create a concentrated acidic paste.
-
-
Neutralize: Do not use vinegar or bicarbonate on skin (thermal reaction risk). Water is safest.
Scenario C: Spillage (Solid)
-
Isolate: Evacuate the immediate area if dust is airborne.
-
PPE: Don N95 respirator and double gloves.
-
Clean: Cover spill with a Dry Lime or Soda Ash mixture to neutralize potential acidity. Sweep carefully to avoid dust generation.[3][6][7]
Visualizing the Safety Workflow
Figure 2: The sequential safety workflow. Note the "Equilibration" step, which is often skipped but crucial for safety and purity.
References
-
PubChem. (2025).[8][9] 4,7-Diazaspiro[2.5]octane dihydrochloride - Safety and Hazards. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[7] Laboratory Safety Guidance. United States Department of Labor. [Link]
Sources
- 1. Wholesale (S)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride CAS:1199792-86-3 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. kishida.co.jp [kishida.co.jp]
- 5. chemicalbook.com [chemicalbook.com]
- 6. capotchem.cn [capotchem.cn]
- 7. aaronchem.com [aaronchem.com]
- 8. 4,7-Diazaspiro(2.5)octane | C6H12N2 | CID 15338006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4,7-Diazaspiro(2.5)octane dihydrochloride | C6H14Cl2N2 | CID 56973368 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
